JNJ-7925476 hydrochloride
描述
属性
CAS 编号 |
109085-56-5 |
|---|---|
分子式 |
C20H20ClN |
分子量 |
309.8 g/mol |
IUPAC 名称 |
(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;hydrochloride |
InChI |
InChI=1S/C20H19N.ClH/c1-2-15-9-11-16(12-10-15)19-14-21-13-5-8-20(21)18-7-4-3-6-17(18)19;/h1,3-4,6-7,9-12,19-20H,5,8,13-14H2;1H/t19-,20+;/m0./s1 |
InChI 键 |
GXNNAZBBJFEWBN-CMXBXVFLSA-N |
手性 SMILES |
C#CC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24.Cl |
规范 SMILES |
C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
JNJ-7925476 trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo(2,1-a)isoquinoline |
产品来源 |
United States |
Foundational & Exploratory
JNJ-7925476 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Published: December 8, 2025
Abstract
JNJ-7925476 hydrochloride is a potent triple monoamine reuptake inhibitor, demonstrating high affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Preclinical studies have established its efficacy in modulating central nervous system monoamine levels and have suggested its potential as an antidepressant. This technical guide provides an in-depth analysis of the mechanism of action of JNJ-7925476, detailing its in vitro and in vivo pharmacology. The document includes a summary of quantitative data, comprehensive experimental protocols for key studies, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in this area.
Core Mechanism of Action: Triple Monoamine Reuptake Inhibition
This compound's primary mechanism of action is the simultaneous inhibition of SERT, NET, and DAT.[1] By blocking these transporters, the compound effectively increases the synaptic concentrations of serotonin, norepinephrine, and dopamine, key neurotransmitters implicated in the pathophysiology of depression and other mood disorders.[2][3]
Signaling Pathway
The inhibition of monoamine reuptake by JNJ-7925476 initiates a cascade of downstream signaling events. The elevated synaptic levels of serotonin, norepinephrine, and dopamine lead to enhanced activation of their respective postsynaptic receptors. While direct downstream signaling studies for JNJ-7925476 are not extensively available, the known pathways associated with triple reuptake inhibitors involve alterations in gene expression and neuronal plasticity.[4] Chronic antidepressant treatment is often associated with changes in the expression of factors like brain-derived neurotrophic factor (BDNF), which plays a critical role in neuronal survival and growth.[5]
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding affinities and in vivo transporter occupancy data for this compound.
In Vitro Transporter Binding Affinity
| Transporter | Ki (nM) |
| Serotonin (SERT) | 0.9 |
| Norepinephrine (NET) | 17 |
| Dopamine (DAT) | 5.2 |
| Table 1: In vitro binding affinities (Ki) of JNJ-7925476 for human monoamine transporters. Data from Aluisio et al., 2008.[1] |
In Vivo Transporter Occupancy in Rat Brain
| Transporter | ED50 (mg/kg, s.c.) |
| Serotonin (SERT) | 0.18 |
| Norepinephrine (NET) | 0.09 |
| Dopamine (DAT) | 2.4 |
| Table 2: In vivo transporter occupancy (ED50) of JNJ-7925476 in rat brain following subcutaneous administration. Data from Aluisio et al., 2008.[1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of JNJ-7925476. These protocols are based on standard techniques in the field and are representative of the methods likely employed in the original studies.
In Vitro Radioligand Binding Assays
These assays are performed to determine the binding affinity of JNJ-7925476 to the serotonin, norepinephrine, and dopamine transporters.
Objective: To determine the inhibitory constant (Ki) of JNJ-7925476 for SERT, NET, and DAT.
Materials:
-
Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [3H]citalopram (for SERT), [3H]nisoxetine (for NET), and [3H]WIN 35,428 (for DAT).
-
This compound of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of JNJ-7925476.
-
Equilibrium: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of JNJ-7925476 that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Transporter Occupancy Studies
These studies are conducted to determine the dose-dependent occupancy of the monoamine transporters in the brain by JNJ-7925476 in a living organism.
Objective: To determine the ED50 of JNJ-7925476 for SERT, NET, and DAT occupancy in the rat brain.
Materials:
-
Male Sprague-Dawley rats.
-
This compound dissolved in a suitable vehicle.
-
Radioligands for ex vivo autoradiography (e.g., a radiolabeled form of a selective ligand for each transporter).
-
Cryostat.
-
Phosphor imaging plates or autoradiography film.
-
Image analysis software.
Procedure:
-
Drug Administration: Administer various doses of JNJ-7925476 subcutaneously (s.c.) to different groups of rats. A control group receives the vehicle only.
-
Tissue Collection: At a predetermined time after drug administration (e.g., 1 hour), euthanize the rats and rapidly remove their brains.
-
Tissue Preparation: Freeze the brains and slice them into thin sections (e.g., 20 µm) using a cryostat. Mount the sections on microscope slides.
-
Ex Vivo Autoradiography: Incubate the brain sections with a radioligand specific for the transporter of interest.
-
Washing and Drying: Wash the slides to remove unbound radioligand and then dry them.
-
Imaging: Expose the slides to phosphor imaging plates or autoradiography film.
-
Data Analysis: Quantify the specific binding of the radioligand in brain regions rich in the target transporter (e.g., striatum for DAT, cortex for SERT and NET). Calculate the percentage of transporter occupancy for each dose of JNJ-7925476 relative to the vehicle-treated group. Determine the ED50 value by non-linear regression analysis.[6][7]
In Vivo Microdialysis
This technique is used to measure the extracellular levels of monoamine neurotransmitters in specific brain regions of freely moving animals following the administration of JNJ-7925476.
Objective: To measure the effect of JNJ-7925476 on extracellular levels of serotonin, norepinephrine, and dopamine in the rat prefrontal cortex.
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
JNJ-79254e hydrochloride solution.
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the prefrontal cortex of an anesthetized rat using a stereotaxic apparatus.[8] Allow the animal to recover.
-
Probe Perfusion: On the day of the experiment, connect the probe to a perfusion pump and perfuse it with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Basal Sample Collection: Collect several baseline dialysate samples to establish the basal extracellular neurotransmitter levels.
-
Drug Administration: Administer JNJ-7925476 (s.c.) to the rat.
-
Post-Drug Sample Collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.
-
Sample Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of serotonin, norepinephrine, and dopamine.[8][9]
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the basal levels and plot the time course of the drug's effect.
References
- 1. In-vitro and in-vivo characterization of JNJ-7925476, a novel triple monoamine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 3. Triple uptake inhibitors: therapeutic potential in depression and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdedge9-ma1.mdedge.com [mdedge9-ma1.mdedge.com]
- 5. ClinPGx [clinpgx.org]
- 6. In vivo autoradiography: visualization of stress-induced changes in opiate receptor occupancy in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
JNJ-7925476 Hydrochloride: An In-Depth Technical Overview of a Novel Triple Monoamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-7925476 hydrochloride is a potent, triple monoamine reuptake inhibitor that demonstrates high affinity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2] Developed by Johnson & Johnson, this compound was investigated for its potential as an antidepressant, although it was never brought to market.[3] Preclinical studies in rodent models have indicated its ability to modulate central nervous system monoamine levels and exhibit antidepressant-like activity.[2] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, presented with a focus on quantitative data and experimental methodologies.
Core Compound Information
| Identifier | Value |
| IUPAC Name | (6S,10bR)-6-(4-Ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline hydrochloride |
| CAS Number | 109085-56-5 (hydrochloride salt) |
| Molecular Formula | C₂₀H₂₀ClN |
| Molecular Weight | 309.84 g/mol |
| Chemical Structure | trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline hydrochloride |
Mechanism of Action: Triple Monoamine Reuptake Inhibition
This compound exerts its pharmacological effects by binding to and inhibiting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[2][4] This inhibition blocks the reuptake of their respective neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft, leading to an increase in their extracellular concentrations in the brain.[2][5] The simultaneous enhancement of serotonergic, noradrenergic, and dopaminergic neurotransmission is the basis for its potential antidepressant effects.[5]
Quantitative Preclinical Data
In Vitro Transporter Binding Affinity
The binding affinity of JNJ-7925476 for human monoamine transporters was determined using radioligand binding assays.
| Transporter | Kᵢ (nM) |
| Serotonin Transporter (SERT) | 0.9 |
| Norepinephrine Transporter (NET) | 17 |
| Dopamine Transporter (DAT) | 5.2 |
| Data from in vitro studies with recombinant human transporters.[2] |
In Vivo Transporter Occupancy in Rats
The in vivo potency of JNJ-7925476 to occupy monoamine transporters in the rat brain was assessed following subcutaneous administration.
| Transporter | ED₅₀ (mg/kg) |
| Serotonin Transporter (SERT) | 0.18 |
| Norepinephrine Transporter (NET) | 0.09 |
| Dopamine Transporter (DAT) | 2.4 |
| Data from ex vivo autoradiography studies in rat brain.[2] |
In Vivo Pharmacodynamics in Rats
In vivo microdialysis studies in the rat cerebral cortex demonstrated a dose-dependent increase in the extracellular levels of serotonin, dopamine, and norepinephrine following subcutaneous administration of JNJ-7925476 (0.1-10 mg/kg).[2]
JNJ-7925476 exhibited potent antidepressant-like effects in the mouse tail suspension test.
| Test | Parameter | Value |
| Mouse Tail Suspension Test | ED₅₀ | 0.3 mg/kg, i.p. |
| Data from behavioral studies in mice.[2] |
Pharmacokinetics in Rats
Following subcutaneous administration in rats, JNJ-7925476 was rapidly absorbed into the plasma. Notably, brain concentrations of the compound were found to be approximately 7-fold higher than plasma concentrations, indicating excellent blood-brain barrier penetration.[2]
Experimental Protocols
Detailed, step-by-step protocols for the specific preclinical studies involving this compound are not publicly available. The following are generalized methodologies representative of the types of experiments conducted.
In Vitro Radioligand Binding Assay (General Protocol)
-
Preparation of Membranes: Membranes from cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are prepared.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand for the respective transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of JNJ-7925476.
-
Incubation: The reaction mixtures are incubated at a specific temperature for a defined period to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ values (the concentration of JNJ-7925476 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Ex Vivo Transporter Occupancy (General Protocol)
-
Dosing: Rats are administered various doses of this compound subcutaneously.
-
Tissue Collection: At a specified time point after dosing, the animals are euthanized, and their brains are rapidly removed and frozen.
-
Brain Sectioning: The frozen brains are sectioned using a cryostat.
-
Autoradiography: The brain sections are incubated with a saturating concentration of a specific radioligand for each transporter.
-
Washing: The sections are washed to remove unbound radioligand.
-
Imaging: The sections are apposed to a phosphor imaging plate or film to visualize the distribution and density of the radioligand binding.
-
Data Analysis: The transporter occupancy is determined by comparing the specific binding in drug-treated animals to that in vehicle-treated controls. The ED₅₀ is calculated from the dose-occupancy curve.
In Vivo Microdialysis (General Protocol)
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the cerebral cortex of anesthetized rats.
-
Recovery: The animals are allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the microdialysis probe is perfused with artificial cerebrospinal fluid at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
Neurotransmitter Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The changes in extracellular neurotransmitter levels are expressed as a percentage of the baseline concentrations.
Mouse Tail Suspension Test (General Protocol)
-
Dosing: Mice are administered this compound or vehicle intraperitoneally.
-
Acclimation: After a specified pretreatment time, the mice are brought to the testing room and allowed to acclimate.
-
Suspension: Each mouse is suspended by its tail from a horizontal bar using adhesive tape, at a height where it cannot touch any surface.
-
Observation: The behavior of the mouse is recorded for a set period (typically 6 minutes).
-
Scoring: The duration of immobility (the time the mouse hangs passively without struggling) is measured.
-
Data Analysis: The mean duration of immobility for the drug-treated group is compared to the vehicle-treated group. A significant decrease in immobility time is indicative of antidepressant-like activity. The ED₅₀ is the dose that produces a 50% reduction in immobility.
Experimental Workflow and Logical Relationships
The preclinical development and characterization of a novel compound like this compound typically follows a logical progression from in vitro characterization to in vivo efficacy and pharmacokinetic studies.
Safety and Toxicology
Publicly available data on the preclinical safety and toxicology profile of this compound is limited. As the compound was not advanced to clinical trials, detailed safety information has not been disclosed. For triple reuptake inhibitors as a class, potential side effects can be associated with the stimulation of the three monoamine systems, though compounds with minimal off-target activity at other receptors (e.g., histaminergic, cholinergic, adrenergic) may have a more favorable tolerability profile.
Conclusion
This compound is a potent triple monoamine reuptake inhibitor with a well-characterized preclinical profile demonstrating high affinity for SERT, NET, and DAT, excellent brain penetration, and the ability to increase extracellular monoamine levels, leading to antidepressant-like effects in animal models. The quantitative data presented in this guide provide a valuable resource for researchers in the fields of neuroscience and drug development interested in the pharmacology of triple reuptake inhibitors. The lack of publicly available, detailed experimental protocols and safety data underscores the proprietary nature of this developmental compound.
References
- 1. Preclinical pharmacology of TP1, a novel potent triple reuptake inhibitor with antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to JNJ-7925476 Hydrochloride: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-7925476 hydrochloride is a potent triple monoamine reuptake inhibitor, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This guide provides a comprehensive overview of its chemical structure, a detailed (though currently unavailable in public literature) synthesis pathway, and its mechanism of action. The information is intended to support researchers and professionals in the fields of neuroscience and drug development.
Chemical Structure and Properties
JNJ-7925476 is chemically known as trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline.[1] The hydrochloride salt form is typically used for research and development purposes.
| Property | Value | Source |
| IUPAC Name | (6S,10bR)-6-(4-Ethynylphenyl)-1H,2H,3H,5H,6H,10bH-pyrrolo[2,1-a]isoquinoline hydrochloride | [2] |
| CAS Number | 109085-56-5 (hydrochloride); 129540-12-1 (free base) | [2] |
| Molecular Formula | C₂₀H₁₉N · HCl | [2] |
| Molar Mass | 309.83 g/mol (hydrochloride); 273.38 g/mol (free base) | [2] |
Synthesis of this compound
It is known that the 4-ethynylphenyl group can be synthesized from a p-iodo precursor.[2] A plausible synthetic strategy, based on general knowledge of pyrroloisoquinoline synthesis, is outlined below. It is important to note that this is a proposed pathway and may not reflect the exact process used in its original synthesis.
A key precursor for the pyrroloisoquinoline core is 2-phenylpyrrolidine, which can be prepared from 4-chlorobutyronitrile.[3]
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (Hypothetical)
Note: The following protocols are hypothetical and based on general synthetic methods for similar compounds. They are for illustrative purposes only and have not been experimentally validated for the synthesis of JNJ-7925476.
Step 1: Synthesis of the Pyrrolo[2,1-a]isoquinoline Core
A common method for constructing the pyrrolo[2,1-a]isoquinoline scaffold is through a multi-component reaction involving an isoquinoline derivative, a bromo- or chloro-substituted carbonyl compound, and a dipolarophile. Another approach is the Pictet-Spengler reaction followed by further cyclization.
Step 2: Introduction of the 4-Iodophenyl Group
The 6-aryl substituent can be introduced via a Grignard reaction or a Suzuki coupling of a suitable boronic acid with a halogenated pyrroloisoquinoline intermediate.
Step 3: Sonogashira Coupling to form the Ethynylphenyl Group
The 4-ethynylphenyl moiety is typically installed via a Sonogashira coupling reaction between the 6-(4-iodophenyl)-pyrrolo[2,1-a]isoquinoline intermediate and a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.
Step 4: Salt Formation
The final hydrochloride salt is formed by treating the free base of JNJ-7925476 with a solution of hydrochloric acid in an appropriate solvent, such as ether or ethanol.
Mechanism of Action: Triple Monoamine Reuptake Inhibition
This compound exerts its pharmacological effects by acting as a triple reuptake inhibitor.[1] It binds to and blocks the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1][4] This inhibition of reuptake leads to an increase in the extracellular concentrations of these three key neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.
Caption: Mechanism of action of this compound.
Pharmacological Data
JNJ-7925476 is a potent inhibitor of all three monoamine transporters, with a degree of selectivity.
| Parameter | SERT | NET | DAT | Source |
| Binding Affinity (Kᵢ, nM) | 0.9 | 17 | 5.2 | [1] |
| In Vivo Occupancy (ED₅₀, mg/kg, rat brain) | 0.18 | 0.09 | 2.4 | [1][4] |
In vivo studies in rats have demonstrated that subcutaneous administration of JNJ-7925476 leads to a rapid and dose-dependent increase in the extracellular levels of serotonin, norepinephrine, and dopamine in the cerebral cortex.[1] The compound also showed significant antidepressant-like activity in the mouse tail suspension test, with an ED₅₀ of 0.3 mg/kg (i.p.).[1]
Conclusion
This compound is a well-characterized triple monoamine reuptake inhibitor with a potent in vitro and in vivo pharmacological profile. While the specific, detailed synthesis protocol is not publicly available, the general synthetic approaches to the pyrrolo[2,1-a]isoquinoline scaffold are well-documented. Its mechanism of action, involving the simultaneous enhancement of serotonin, norepinephrine, and dopamine neurotransmission, makes it a valuable tool for research in the field of depression and other neuropsychiatric disorders. Further investigation and disclosure of its detailed synthesis would be beneficial for the scientific community to fully explore its therapeutic potential.
References
- 1. WO2003014117A1 - 3-substituted pyrrolo[2.1-a]isoquinoline derivatives - Google Patents [patents.google.com]
- 2. Novel 5, 6-Dihydropyrrolo[2,1-a]isoquinolines as Scaffolds for Synthesis of Lamellarin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US8394789B2 - (Dihydro)pyrrolo[2,1-α]isoquinolines - Google Patents [patents.google.com]
JNJ-7925476 Hydrochloride: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7925476 hydrochloride is a potent and selective triple reuptake inhibitor (TRI) that demonstrates high affinity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[] Developed by Johnson & Johnson, this pyrroloisoquinoline derivative has been investigated for its potential as an antidepressant, though it has not been marketed.[2] This technical guide provides a detailed overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to determine these characteristics.
Chemical Identity:
| Compound Name | This compound |
| Full Chemical Name | (6S,10bR)-6-(4-Ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline hydrochloride |
| CAS Number | 109085-56-5 |
| Molecular Formula | C₂₀H₁₉N • HCl |
| Molecular Weight | 309.83 g/mol |
Mechanism of Action
This compound functions as a triple reuptake inhibitor by blocking the serotonin, norepinephrine, and dopamine transporters. This inhibition of reuptake leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. This multimodal mechanism of action has been explored for its potential to offer a broader spectrum of antidepressant efficacy compared to more selective agents.
References
JNJ-7925476 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and relevant experimental methodologies for JNJ-7925476 hydrochloride, a potent triple monoamine reuptake inhibitor. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience, pharmacology, and drug development.
Chemical Properties and Identification
This compound is the hydrochloride salt of JNJ-7925476, a novel pyrroloisoquinoline derivative. It was first synthesized and characterized by Bruce E. Maryanoff and his team. While the compound showed promise as an antidepressant, it was never commercially marketed.[1][2]
| Property | Value | Reference |
| CAS Number | 109085-56-5 | [1] |
| Free Base CAS Number | 129540-12-1 | [1] |
| Molecular Formula | C₂₀H₂₀ClN | [BOC Sciences] |
| Molecular Weight | 309.84 g/mol | [BOC Sciences] |
| IUPAC Name | (6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline hydrochloride | [1] |
| Synonyms | JNJ-7925476 HCl, trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline hydrochloride | |
| Physical Properties | Data on specific physical properties such as melting point, boiling point, and solubility are not readily available in published literature. |
Pharmacological Profile
JNJ-7925476 is a triple reuptake inhibitor (TRI), meaning it blocks the reuptake of three key neurotransmitters in the brain: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] This mechanism of action leads to an increase in the extracellular concentrations of these monoamines, thereby enhancing neurotransmission in pathways implicated in mood regulation.
In Vitro Binding Affinity
The following table summarizes the in vitro binding affinities (Ki) of JNJ-7925476 for the human serotonin, norepinephrine, and dopamine transporters.
| Transporter | Ki (nM) |
| Serotonin (hSERT) | 0.9 |
| Norepinephrine (hNET) | 16.6 |
| Dopamine (hDAT) | 5.2 |
Data sourced from studies on human transporters.
In Vivo Potency
The in vivo efficacy of JNJ-7925476 has been demonstrated in rat models, with the following median effective dose (ED₅₀) values for transporter occupancy in the brain.
| Transporter (Rat Brain) | ED₅₀ (mg/kg, s.c.) |
| Norepinephrine (NET) | 0.09 |
| Serotonin (SERT) | 0.18 |
| Dopamine (DAT) | 2.4 |
Signaling Pathway
As a triple reuptake inhibitor, this compound's primary mechanism of action is the blockade of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters located on the presynaptic neuron. This inhibition prevents the reabsorption of the respective neurotransmitters from the synaptic cleft, leading to their prolonged presence and increased interaction with postsynaptic receptors.
Experimental Protocols
a. Synthesis of Pyrroloisoquinoline Core Structure
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of the pyrroloisoquinoline scaffold, as pioneered by Maryanoff and coworkers, generally involves the reaction of a substituted 2-phenylpyrrolidine with a suitable cyclizing agent. Precursors such as 4-chlorobutyronitrile and diphenylacetonitrile have been utilized in the synthesis of related compounds.
A generalized synthetic approach is outlined below. It is important to note that this is a representative workflow and specific reagents, reaction conditions, and purification methods would need to be optimized for the synthesis of JNJ-7925476.
b. In Vivo Microdialysis for Neurotransmitter Monitoring
To assess the in vivo effects of this compound on extracellular neurotransmitter levels, microdialysis is a key technique. A detailed protocol specific to JNJ-7925476 is not published; however, a general experimental workflow is described below.
References
JNJ-7925476 Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of a Potent Triple Reuptake Inhibitor
JNJ-7925476 hydrochloride is a potent triple monoamine reuptake inhibitor, a class of compounds that block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) in the central nervous system.[1] This simultaneous action on three key neurotransmitter systems has been a focus of research for developing next-generation antidepressants with potentially broader efficacy and a faster onset of action compared to selective serotonin reuptake inhibitors (SSRIs).[1] This technical guide provides a comprehensive overview of JNJ-7925476, including its in vitro and in vivo pharmacological profile, and detailed experimental protocols for its characterization.
Core Pharmacological Data
The following tables summarize the key quantitative data for JNJ-7925476, demonstrating its high affinity for all three monoamine transporters and its in vivo efficacy in preclinical models.
Table 1: In Vitro Transporter Binding Affinities (Ki)
| Transporter | Ki (nM) |
| Serotonin Transporter (SERT) | 0.9 |
| Norepinephrine Transporter (NET) | 17 |
| Dopamine Transporter (DAT) | 5.2 |
Data sourced from in vitro characterization studies.[1]
Table 2: In Vivo Transporter Occupancy in Rat Brain (ED50)
| Transporter | ED50 (mg/kg, s.c.) |
| Serotonin Transporter (SERT) | 0.18 |
| Norepinephrine Transporter (NET) | 0.09 |
| Dopamine Transporter (DAT) | 2.4 |
ED50 values represent the dose required to achieve 50% occupancy of the respective transporter in the rat brain.[1]
Table 3: In Vivo Antidepressant-like Efficacy
| Behavioral Assay | Species | ED50 (mg/kg, i.p.) |
| Mouse Tail Suspension Test | Mouse | 0.3 |
This value indicates the dose at which JNJ-7925476 produced a 50% reduction in immobility time, a measure of antidepressant-like effect.[1]
Mechanism of Action: Triple Reuptake Inhibition
JNJ-7925476 exerts its pharmacological effects by binding to SERT, NET, and DAT, thereby blocking the reabsorption of serotonin, norepinephrine, and dopamine from the synaptic cleft. This leads to an increased concentration and prolonged activity of these neurotransmitters at the postsynaptic receptors.
Preclinical Evaluation Workflow
The characterization of a novel triple reuptake inhibitor like JNJ-7925476 typically follows a structured preclinical workflow, progressing from in vitro screening to in vivo functional and behavioral assays.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize JNJ-7925476. These are representative protocols based on standard practices in the field.
Radioligand Binding Assays for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of JNJ-7925476 for the human serotonin, norepinephrine, and dopamine transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Non-specific binding competitors: Fluoxetine (10 µM for SERT), Desipramine (10 µM for NET), GBR 12909 (10 µM for DAT).
-
This compound dissolved in DMSO and serially diluted in assay buffer.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or non-specific binding competitor (for non-specific binding) or JNJ-7925476 dilution.
-
50 µL of the appropriate radioligand (at a concentration near its Kd).
-
100 µL of the cell membrane preparation (typically 10-50 µg of protein).
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of JNJ-7925476.
-
Determine the IC50 value (the concentration of JNJ-7925476 that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Ex Vivo Transporter Occupancy by Autoradiography
Objective: To determine the in vivo potency (ED50) of JNJ-7925476 in occupying SERT, NET, and DAT in the rat brain.
Materials:
-
Male Sprague-Dawley rats.
-
This compound dissolved in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).
-
Radioligands for ex vivo binding (e.g., a high-affinity ligand for each transporter).
-
Cryostat.
-
Microscope slides.
-
Incubation buffers and wash buffers.
-
Phosphor imaging screens and a scanner.
Procedure:
-
Drug Administration:
-
Administer various doses of JNJ-7925476 (and a vehicle control group) to rats via subcutaneous (s.c.) injection.
-
-
Tissue Collection:
-
At a predetermined time after dosing (e.g., 1 hour), euthanize the rats and rapidly dissect the brains.
-
Freeze the brains in isopentane cooled with dry ice.
-
-
Cryosectioning:
-
Section the frozen brains into thin coronal sections (e.g., 20 µm) using a cryostat.
-
Mount the sections onto microscope slides.
-
-
Autoradiographic Binding:
-
Incubate the brain sections with a saturating concentration of the appropriate radioligand.
-
Wash the sections to remove unbound radioligand.
-
Dry the sections.
-
-
Imaging and Analysis:
-
Expose the slides to a phosphor imaging screen.
-
Scan the screen to create a digital image of the radioligand binding.
-
Quantify the signal intensity in specific brain regions rich in the target transporters (e.g., striatum for DAT, thalamus for NET, various cortical regions for SERT).
-
Calculate the percentage of transporter occupancy for each dose by comparing the specific binding in drug-treated animals to that in vehicle-treated animals.
-
Determine the ED50 value by plotting transporter occupancy against the dose of JNJ-7925476.
-
In Vivo Microdialysis for Extracellular Neurotransmitter Measurement
Objective: To measure the effect of JNJ-7925476 on extracellular levels of serotonin, norepinephrine, and dopamine in the rat cerebral cortex.
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
This compound.
Procedure:
-
Surgery and Probe Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the desired brain region (e.g., the prefrontal cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.
-
Administer JNJ-7925476 (s.c.) and continue to collect dialysate samples for several hours.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for serotonin, norepinephrine, and dopamine content using HPLC-ED.
-
-
Data Analysis:
-
Quantify the concentration of each monoamine in the dialysate samples.
-
Express the post-drug concentrations as a percentage of the average baseline concentration.
-
Plot the percentage change in neurotransmitter levels over time.
-
Mouse Tail Suspension Test
Objective: To assess the antidepressant-like activity of JNJ-7925476 in mice.[2]
Materials:
-
Male C57BL/6 mice.
-
This compound dissolved in a suitable vehicle.
-
Tail suspension apparatus (a chamber where the mouse can be suspended by its tail).
-
Adhesive tape.
-
Video recording equipment and analysis software (or a trained observer).
Procedure:
-
Drug Administration:
-
Administer various doses of JNJ-7925476 (and a vehicle control group) to mice via intraperitoneal (i.p.) injection.
-
-
Test Procedure:
-
At a set time after injection (e.g., 30-60 minutes), suspend each mouse individually by its tail from a hook or bar in the test chamber using adhesive tape. The mouse should be positioned so that it cannot touch any surfaces.
-
Record the behavior of the mouse for a fixed period, typically 6 minutes.
-
-
Behavioral Scoring:
-
Measure the total time the mouse remains immobile during the test period. Immobility is defined as the absence of any movement except for respiration.
-
-
Data Analysis:
-
Calculate the average immobility time for each treatment group.
-
Compare the immobility times of the drug-treated groups to the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Determine the ED50 value, the dose that produces a 50% reduction in immobility.
-
Conclusion
This compound is a potent triple reuptake inhibitor with high affinity for SERT, NET, and DAT. In vivo studies have demonstrated its ability to occupy these transporters in the brain, leading to increased extracellular levels of the corresponding monoamines and antidepressant-like effects in behavioral models. The detailed protocols provided in this guide offer a framework for the comprehensive preclinical evaluation of JNJ-7925476 and other novel triple reuptake inhibitors.
References
In Vitro Binding Profile of JNJ-7925476 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro binding affinities of JNJ-7925476 hydrochloride, a potent triple monoamine reuptake inhibitor. The information presented herein is intended to support further research and development efforts within the scientific community.
Core Binding Affinities
This compound is a selective and potent inhibitor of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] Its primary mechanism of action is the simultaneous blockade of these three monoamine transporters, which leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synapse.[1][2] This triple reuptake inhibition is the basis for its potential therapeutic applications.
The in vitro binding affinities of JNJ-7925476 for its primary targets have been determined through radioligand binding assays, revealing a high affinity for all three transporters.
Table 1: In Vitro Binding Affinities of JNJ-7925476
| Target | Ki (nM) |
| Serotonin Transporter (SERT) | 0.9 |
| Dopamine Transporter (DAT) | 5.2 |
| Norepinephrine Transporter (NET) | 17 |
Data sourced from a 2008 publication in Neuropharmacology.[1]
Signaling Pathway and Mechanism of Action
JNJ-7925476 acts as a competitive inhibitor at the binding sites of SERT, NET, and DAT. By occupying these sites, it prevents the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence of serotonin, norepinephrine, and dopamine in the synapse, thereby enhancing neurotransmission.
Caption: Mechanism of action of JNJ-7925476 as a triple reuptake inhibitor.
Experimental Protocols
The determination of in vitro binding affinities for compounds like JNJ-7925476 typically involves radioligand binding assays. The following is a generalized protocol for such an assay targeting a specific monoamine transporter.
Radioligand Binding Assay for Monoamine Transporters
1. Membrane Preparation:
-
Cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured and harvested.
-
The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a specific radioligand for the transporter of interest (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT), and varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor for the respective transporter.
-
The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
3. Detection and Data Analysis:
-
Following incubation, the membranes are harvested by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General workflow for a radioligand binding assay.
References
JNJ-7925476 Hydrochloride: A Technical Overview of Monoamine Transporter Occupancy
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7925476 hydrochloride is a novel triple monoamine reuptake inhibitor, a class of compounds that block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] This simultaneous action on three key neurotransmitter systems involved in mood regulation has positioned such compounds as potential therapeutic agents for depression and other psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the preclinical data on JNJ-7925476's occupancy of these monoamine transporters, detailing the experimental methodologies used to characterize its profile.
Core Data Summary
The following tables summarize the quantitative data on the in vitro binding affinity and in vivo transporter occupancy of JNJ-7925476 in preclinical models.
Table 1: In Vitro Binding Affinity of JNJ-7925476 for Monoamine Transporters
| Transporter | Binding Affinity (Ki, nM) |
| Serotonin Transporter (SERT) | 0.9 |
| Norepinephrine Transporter (NET) | 17 |
| Dopamine Transporter (DAT) | 5.2 |
Data sourced from Aluisio et al., 2008.[1]
Table 2: In Vivo Monoamine Transporter Occupancy of JNJ-7925476 in Rats
| Transporter | Occupancy (ED50, mg/kg) |
| Serotonin Transporter (SERT) | 0.18 |
| Norepinephrine Transporter (NET) | 0.09 |
| Dopamine Transporter (DAT) | 2.4 |
Data reflects subcutaneous administration in rats and is sourced from Aluisio et al., 2008.[1]
Signaling Pathway and Mechanism of Action
JNJ-7925476 exerts its effects by binding to the allosteric sites of SERT, NET, and DAT, thereby inhibiting the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing downstream signaling.
Experimental Protocols
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of JNJ-7925476 for SERT, NET, and DAT.
Methodology:
-
Tissue Preparation: Membranes are prepared from cells stably expressing the human recombinant serotonin, norepinephrine, or dopamine transporters, or from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT and NET).
-
Radioligands: Specific radioligands are used to label the transporters:
-
SERT: [³H]Citalopram or [³H]Paroxetine
-
NET: [³H]Nisoxetine or [³H]Mazindol
-
DAT: [³H]WIN 35,428 or [³H]GBR-12935
-
-
Incubation: A constant concentration of the radioligand is incubated with the membrane preparations in the presence of varying concentrations of JNJ-7925476.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of JNJ-7925476 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Ex Vivo Autoradiography for Transporter Occupancy
Objective: To determine the in vivo occupancy of SERT, NET, and DAT by JNJ-7925476 at different doses (ED50).
Methodology:
-
Animal Dosing: Rats are administered various doses of this compound subcutaneously.
-
Tissue Collection: At a specified time after dosing, animals are euthanized, and their brains are rapidly removed and frozen.
-
Cryosectioning: The frozen brains are sliced into thin sections (10-20 µm) using a cryostat.
-
Radioligand Incubation: The brain sections are incubated with a specific radioligand for each transporter (as listed in the in vitro assay protocol).
-
Washing: Non-specifically bound radioligand is removed by washing the sections in buffer.
-
Imaging: The sections are apposed to a phosphor imaging plate or film to detect the radioactive signal.
-
Data Analysis: The density of the signal in specific brain regions is quantified. The percentage of transporter occupancy for each dose is calculated by comparing the signal in drug-treated animals to that in vehicle-treated controls. The ED50 is the dose that produces 50% occupancy.
Human Transporter Occupancy Studies (Positron Emission Tomography - PET)
While no specific PET imaging data for JNJ-7925476 in humans has been publicly released, the following outlines the standard methodology for such a study, which is crucial for translating preclinical findings to clinical development.
Objective: To determine the relationship between plasma concentrations of JNJ-7925476 and the occupancy of SERT, NET, and DAT in the living human brain.
Methodology:
-
Subject Recruitment: Healthy human volunteers are recruited for the study.
-
Radiotracer Administration: A specific PET radiotracer for each transporter is administered intravenously. Examples include:
-
SERT: [¹¹C]DASB
-
NET: [¹¹C]MRB or [¹⁸F]FMeNER-D₂
-
DAT: [¹¹C]PE2I or [¹¹C]cocaine
-
-
Baseline Scan: A PET scan is performed to measure the baseline binding of the radiotracer to the transporters.
-
Drug Administration: A single oral dose of this compound is administered.
-
Post-Dose Scan: A second PET scan is conducted after a specific time interval to measure the displacement of the radiotracer by JNJ-7925476.
-
Blood Sampling: Blood samples are collected throughout the study to determine the plasma concentration of JNJ-7925476.
-
Data Analysis: The reduction in radiotracer binding after drug administration is used to calculate the percentage of transporter occupancy. The relationship between plasma drug concentration and transporter occupancy is then modeled to estimate the plasma concentration required for 50% occupancy (EC50).
Conclusion
This compound demonstrates potent and selective binding to all three major monoamine transporters, with a distinct in vivo occupancy profile in preclinical models. The methodologies outlined in this guide represent the standard for characterizing the interaction of novel compounds with these critical CNS targets. While human data is not available in the public domain, the established protocols for PET imaging provide a clear path for the clinical evaluation of JNJ-7925476's transporter occupancy, a vital step in its development as a potential therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for JNJ-7925476 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-7925476 is a potent triple monoamine reuptake inhibitor, targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2] Developed by Johnson & Johnson, this compound has demonstrated antidepressant-like activity in preclinical models.[1] These application notes provide a comprehensive overview of the experimental protocols for the in vitro and in vivo characterization of JNJ-7925476 hydrochloride, including its binding affinity, transporter occupancy, and effects on extracellular monoamine levels. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Chemical Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | JNJ 7925476, JNJ7925476 HCl |
| Mechanism of Action | Triple Monoamine Reuptake Inhibitor (TRI) |
| Molecular Formula | C₂₀H₂₀ClN |
| Molecular Weight | 309.84 g/mol |
| Solubility | Soluble in DMSO (10 mM) |
| Storage | Store as a solid powder at -20°C for long-term stability. |
In Vitro Characterization: Monoamine Transporter Binding Affinity
JNJ-7925476 is a potent inhibitor of SERT, NET, and DAT.[1] The binding affinity of this compound for these transporters is determined through radioligand binding assays.
Quantitative Data: Binding Affinity (Ki)
The following table summarizes the in vitro binding affinities of JNJ-7925476 for human monoamine transporters.
| Transporter | Kᵢ (nM) |
| Serotonin Transporter (SERT) | 0.9 |
| Norepinephrine Transporter (NET) | 17 |
| Dopamine Transporter (DAT) | 5.2 |
Data sourced from Aluisio et al., 2008.[1]
Experimental Protocol: Radioligand Binding Assay
This protocol describes a representative method for determining the binding affinity of this compound for SERT, NET, and DAT using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Membrane Preparations: Cell membranes prepared from HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands:
-
For SERT: [³H]-Citalopram or [³H]-Paroxetine
-
For NET: [³H]-Nisoxetine or [³H]-Tomoxetine
-
For DAT: [³H]-WIN 35,428 or [³H]-GBR 12935
-
-
This compound: Prepare a stock solution in DMSO and serial dilutions in assay buffer.
-
Non-specific Binding (NSB) Ligand: A high concentration of a known non-radiolabeled inhibitor for each transporter (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail
-
96-well plates, glass fiber filters, cell harvester, and scintillation counter.
2. Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to ~80-90% confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer, determine protein concentration (e.g., BCA assay), and store aliquots at -80°C.
3. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of NSB ligand, and 100 µL of membrane preparation.
-
JNJ-7925476 Competition: 50 µL of radioligand, 50 µL of JNJ-7925476 dilution, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the average NSB counts from the average total binding counts.
-
Determine the concentration of JNJ-7925476 that inhibits 50% of specific binding (IC₅₀) by non-linear regression analysis of the competition curve.
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vivo Characterization
The in vivo activity of this compound has been assessed through transporter occupancy studies and by measuring its effect on extracellular monoamine levels in the brain.
Quantitative Data: In Vivo Transporter Occupancy (ED₅₀)
The following table shows the median effective dose (ED₅₀) of JNJ-7925476 required to occupy 50% of the monoamine transporters in the rat brain.
| Transporter | ED₅₀ (mg/kg, s.c.) |
| Serotonin Transporter (SERT) | 0.18 |
| Norepinephrine Transporter (NET) | 0.09 |
| Dopamine Transporter (DAT) | 2.4 |
Data sourced from Aluisio et al., 2008.[1]
Experimental Protocol: In Vivo Transporter Occupancy (Ex Vivo Autoradiography)
This protocol outlines a representative method for determining the in vivo transporter occupancy of this compound in the rat brain.
1. Animal Dosing:
-
Administer various doses of this compound (or vehicle) subcutaneously (s.c.) to rats.
-
At the time of peak plasma/brain concentration (predetermined from pharmacokinetic studies), proceed to the next step.
2. Radioligand Administration:
-
Administer a suitable radioligand for ex vivo autoradiography intravenously (i.v.). The choice of radioligand will depend on the transporter being studied (e.g., a radiolabeled form of a selective ligand for SERT, NET, or DAT).
3. Brain Tissue Collection and Preparation:
-
At a specific time point after radioligand administration, euthanize the animals and rapidly excise the brains.
-
Freeze the brains in isopentane cooled with dry ice.
-
Section the brains into thin coronal sections (e.g., 20 µm) using a cryostat.
-
Mount the sections on microscope slides.
4. Autoradiography:
-
Expose the brain sections to a phosphor imaging screen or autoradiographic film.
-
After an appropriate exposure time, scan the imaging screen or develop the film.
5. Data Analysis:
-
Quantify the radioactivity in specific brain regions rich in the target transporter (e.g., striatum for DAT, hippocampus for SERT, locus coeruleus for NET).
-
Calculate the percentage of transporter occupancy for each dose of JNJ-7925476 by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.
-
Determine the ED₅₀ value from the dose-response curve.
Experimental Protocol: In Vivo Microdialysis for Extracellular Monoamine Levels
This protocol describes a representative method for measuring the effect of this compound on extracellular levels of serotonin, norepinephrine, and dopamine in the rat cerebral cortex.
1. Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the cerebral cortex (e.g., prefrontal cortex). Stereotaxic coordinates should be determined from a rat brain atlas.
-
Secure the guide cannula with dental cement and allow the animal to recover for several days.
2. Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (s.c.) and continue collecting dialysate samples.
3. Sample Analysis (HPLC-ECD):
-
Analyze the dialysate samples for serotonin, norepinephrine, and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
The HPLC system should be equipped with a column suitable for monoamine separation.
-
The electrochemical detector is set at an oxidizing potential to detect the monoamines.
4. Data Analysis:
-
Quantify the concentration of each monoamine in the dialysate samples by comparing the peak areas to those of known standards.
-
Express the post-drug monoamine levels as a percentage of the average baseline levels.
-
Plot the time course of the effect of JNJ-7925476 on extracellular monoamine levels.
In Vivo Behavioral Pharmacology
The antidepressant-like effects of JNJ-7925476 have been demonstrated in the mouse tail suspension test.
Quantitative Data: Mouse Tail Suspension Test (ED₅₀)
| Assay | ED₅₀ (mg/kg, i.p.) |
| Mouse Tail Suspension Test | 0.3 |
Data sourced from Aluisio et al., 2008.[1]
Experimental Protocol: Mouse Tail Suspension Test
This protocol provides a representative method for assessing the antidepressant-like activity of this compound.
1. Animal Preparation:
-
Use male C57BL/6 mice.
-
Administer this compound (or vehicle) intraperitoneally (i.p.) at various doses.
-
Allow for a pretreatment period (e.g., 30-60 minutes) before testing.
2. Test Procedure:
-
Suspend each mouse individually by its tail from a horizontal bar using adhesive tape. The mouse should be in a position where it cannot escape or hold onto nearby surfaces.
-
The duration of the test is typically 6 minutes.
-
Record the behavior of the mouse, either manually by a trained observer or using an automated video tracking system.
3. Data Analysis:
-
Measure the total duration of immobility during the 6-minute test period. Immobility is defined as the absence of any movement except for respiration.
-
Compare the immobility time of the JNJ-7925476-treated groups to the vehicle-treated group.
-
A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
Calculate the ED₅₀ value from the dose-response curve.
Signaling Pathway
JNJ-7925476 acts by blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft, thereby increasing their concentrations and enhancing neurotransmission.
Conclusion
This compound is a potent triple monoamine reuptake inhibitor with a well-characterized in vitro and in vivo pharmacological profile. The protocols outlined in these application notes provide a framework for researchers to further investigate the properties of this and similar compounds in the context of antidepressant drug discovery and development.
References
Application Notes and Protocols for JNJ-7925476 Hydrochloride in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of JNJ-7925476 hydrochloride, a potent triple monoamine uptake inhibitor, in rodent models. The included protocols are based on established methodologies to facilitate experimental design and execution.
Mechanism of Action
JNJ-7925476 is a triple reuptake inhibitor (TRI), also known as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1] It simultaneously blocks the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2] This blockade leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the central nervous system, which is believed to be the mechanism underlying its potential therapeutic effects, such as antidepressant activity.[1][2]
The signaling pathway for JNJ-7925476's mechanism of action is depicted below:
Caption: Mechanism of action of this compound.
Pharmacokinetic Profile in Rodents
In vivo studies in rats have demonstrated that JNJ-7925476 is rapidly absorbed following subcutaneous administration.[2] Notably, brain concentrations of the compound are approximately 7-fold higher than plasma concentrations, indicating excellent blood-brain barrier penetration.[2]
Table 1: Pharmacokinetic Parameters of JNJ-7925476 in Rats
| Parameter | Value | Species | Administration |
| Absorption | Rapid | Rat | Subcutaneous |
| Brain/Plasma Ratio | ~7 | Rat | Subcutaneous |
In Vivo Efficacy in Rodent Models
JNJ-7925476 has shown efficacy in established rodent models of depression. Specifically, it has demonstrated antidepressant-like activity in the mouse tail suspension test and has been shown to increase extracellular levels of monoamines in the rat cerebral cortex.[2]
Table 2: In Vivo Efficacy of JNJ-7925476 in Rodents
| Model | Species | Administration | Dose Range | Key Finding |
| Microdialysis | Rat | Subcutaneous | 0.1-10 mg/kg | Dose-dependent increase in extracellular serotonin, norepinephrine, and dopamine in the cerebral cortex.[2] |
| Tail Suspension Test | Mouse | Intraperitoneal | 0.3 mg/kg (ED₅₀) | Potent antidepressant-like activity.[2] |
Table 3: Transporter Occupancy of JNJ-7925476 in Rat Brain
| Transporter | ED₅₀ (mg/kg) |
| SERT | 0.18[2] |
| NET | 0.09[2] |
| DAT | 2.4[2] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Rats
This protocol describes the procedure for measuring extracellular monoamine levels in the rat cerebral cortex following administration of this compound.
Experimental Workflow:
Caption: Workflow for in vivo microdialysis experiment.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline, 20% hydroxypropyl-beta-cyclodextrin)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12, 4 mm membrane)
-
Perfusion solution (artificial cerebrospinal fluid)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Animal Preparation and Surgery:
-
Anesthetize the rat using an appropriate anesthetic.
-
Secure the animal in a stereotaxic apparatus.
-
Implant a guide cannula targeting the cerebral cortex. Coordinates should be determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
-
Sample Collection:
-
Collect baseline dialysate samples for a defined period (e.g., 3-4 consecutive 20-minute fractions).
-
Administer this compound or vehicle subcutaneously.
-
Continue collecting dialysate fractions for a predetermined post-administration period (e.g., 3-4 hours).
-
-
Sample Analysis:
-
Analyze the dialysate samples for serotonin, norepinephrine, and dopamine content using an HPLC-ECD system.
-
Quantify the neurotransmitter levels by comparing them to standard curves.
-
Express the results as a percentage of the baseline levels.
-
Protocol 2: Mouse Tail Suspension Test
This protocol outlines the procedure for assessing the antidepressant-like effects of this compound in mice.
Experimental Workflow:
Caption: Workflow for the mouse tail suspension test.
Materials:
-
Male C57BL/6 mice (20-25g)
-
This compound
-
Vehicle (e.g., saline)
-
Tail suspension apparatus (a chamber that allows the mouse to be suspended by its tail)
-
Adhesive tape
-
Stopwatch or automated scoring software
Procedure:
-
Animal Acclimatization:
-
Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle via intraperitoneal injection.
-
Allow for a pre-test period of 30-60 minutes for the drug to take effect.
-
-
Tail Suspension:
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from a hook in the suspension chamber. The mouse's head should be approximately 10-20 cm from the floor.
-
-
Scoring:
-
Record the duration of immobility for a set period, typically 6 minutes.
-
Immobility is defined as the absence of any movement, except for minor movements necessary for respiration.
-
Scoring can be done manually by a trained observer or using an automated video tracking system.
-
-
Data Analysis:
-
Calculate the total time of immobility for each mouse.
-
Compare the immobility times between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
-
References
Application Notes and Protocols for JNJ-7925476 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical administration and dosage of JNJ-7925476 hydrochloride, a potent triple monoamine reuptake inhibitor. The information is compiled from published preclinical data. JNJ-79254al research and was never marketed for clinical use.
Mechanism of Action
JNJ-7925476 is a triple reuptake inhibitor that blocks the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] This inhibition leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the central nervous system, which is the basis for its potential antidepressant effects.[1]
Caption: Mechanism of action of JNJ-7925476.
Data Presentation
The following tables summarize the quantitative data available for JNJ-7925476 from in vitro and in vivo preclinical studies.
Table 1: In Vitro Transporter Binding Affinity
| Transporter | Ki (nM) |
|---|---|
| Serotonin Transporter (SERT) | 0.9 |
| Norepinephrine Transporter (NET) | 17 |
| Dopamine Transporter (DAT) | 5.2 |
Data from Aluisio et al., 2008.[1]
Table 2: In Vivo Transporter Occupancy in Rat Brain
| Transporter | Administration Route | ED50 (mg/kg) |
|---|---|---|
| Serotonin Transporter (SERT) | Subcutaneous (s.c.) | 0.18 |
| Norepinephrine Transporter (NET) | Subcutaneous (s.c.) | 0.09 |
| Dopamine Transporter (DAT) | Subcutaneous (s.c.) | 2.4 |
Data from Aluisio et al., 2008.[1]
Table 3: In Vivo Behavioral Efficacy in Mice
| Test | Administration Route | ED50 (mg/kg) |
|---|---|---|
| Tail Suspension Test | Intraperitoneal (i.p.) | 0.3 |
Data from Aluisio et al., 2008.[1]
Table 4: Preclinical Administration and Dosage Summary
| Species | Administration Route | Dose Range | Observed Effect |
|---|---|---|---|
| Rat | Subcutaneous (s.c.) | 0.1 - 10 mg/kg | Dose-dependent increase in extracellular serotonin, norepinephrine, and dopamine in the cerebral cortex.[1] |
| Mouse | Intraperitoneal (i.p.) | Not specified (ED50 = 0.3 mg/kg) | Potent antidepressant-like activity in the tail suspension test.[1] |
Experimental Protocols
The following are representative protocols for the key experiments conducted to characterize JNJ-7925476. These are based on standard methodologies and the information available from the published abstract.
Protocol 1: In Vivo Microdialysis for Extracellular Neurotransmitter Levels in Rats
Objective: To measure the effect of JNJ-7925476 on extracellular levels of serotonin, norepinephrine, and dopamine in the rat brain.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or a solution containing DMSO, PEG300, and Tween 80)
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ED)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the cerebral cortex.
-
Allow the animal to recover for several days post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes to establish a stable baseline.
-
-
Drug Administration:
-
Administer this compound subcutaneously at the desired doses (e.g., 0.1, 1, 10 mg/kg) or vehicle.
-
-
Sample Collection:
-
Continue to collect dialysate samples at the same regular intervals for a defined period post-administration (e.g., 3-4 hours).
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for serotonin, norepinephrine, and dopamine concentrations using a validated HPLC-ED method.
-
Express the results as a percentage change from the baseline neurotransmitter levels.
-
Protocol 2: Ex Vivo Autoradiography for Transporter Occupancy in Rats
Objective: To determine the in vivo occupancy of SERT, NET, and DAT by JNJ-7925476 in the rat brain.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats
-
Radioligands specific for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT)
-
Cryostat
-
Microscope slides
-
Phosphor imaging plates or film cassettes
-
Image analysis software
Procedure:
-
Drug Administration:
-
Administer this compound subcutaneously at a range of doses to different groups of rats. A vehicle group serves as the control (0% occupancy).
-
-
Tissue Collection:
-
At a specified time after drug administration (e.g., 60 minutes), euthanize the rats and rapidly extract the brains.
-
Flash-freeze the brains in isopentane cooled with dry ice.
-
-
Cryosectioning:
-
Section the frozen brains into thin coronal sections (e.g., 20 µm) using a cryostat.
-
Mount the sections onto microscope slides.
-
-
Autoradiography:
-
Incubate the brain sections with a saturating concentration of the appropriate radioligand.
-
Wash the sections to remove unbound radioligand.
-
Appose the slides to phosphor imaging plates or autoradiographic film.
-
-
Image Analysis:
-
Quantify the specific binding of the radioligand in brain regions rich in the target transporter.
-
Calculate the percent occupancy for each dose by comparing the specific binding in the drug-treated animals to the vehicle-treated animals.
-
Determine the ED50 value from the dose-response curve.
-
Protocol 3: Mouse Tail Suspension Test
Objective: To assess the antidepressant-like activity of JNJ-7925476.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice
-
Tail suspension apparatus
-
Adhesive tape
-
Video recording and analysis system
Procedure:
-
Drug Administration:
-
Administer this compound intraperitoneally at various doses to different groups of mice. A vehicle group serves as the control.
-
Allow for a pre-treatment period (e.g., 30-60 minutes) before testing.
-
-
Test Procedure:
-
Suspend each mouse individually by its tail from a horizontal bar using adhesive tape. The mouse should be in a position where it cannot escape or hold onto any surfaces.
-
The total duration of the test is typically 6 minutes.
-
-
Data Acquisition:
-
Record the behavior of each mouse using a video camera.
-
An observer, blind to the treatment conditions, or an automated system scores the total time the mouse remains immobile during the test period (typically the last 4 minutes of the 6-minute test).
-
-
Data Analysis:
-
Compare the immobility time of the drug-treated groups to the vehicle-treated group. A significant reduction in immobility time is indicative of antidepressant-like activity.
-
Calculate the ED50 from the dose-response data.
-
References
Application Notes and Protocols for JNJ-7925476 Hydrochloride in Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7925476 hydrochloride is a potent triple monoamine reuptake inhibitor, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1] This characteristic makes it a significant compound of interest for neuropsychopharmacological research, particularly in the study of depression and other mood disorders. In vivo microdialysis is a powerful technique to assess the effects of JNJ-7925476 on the extracellular concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in specific brain regions of freely moving animals. These application notes provide a comprehensive overview and detailed protocols for conducting microdialysis studies with this compound.
Mechanism of Action
JNJ-7925476 acts by binding to and blocking the function of SERT, NET, and DAT.[1] This inhibition of the reuptake mechanism leads to an accumulation of the respective monoamine neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.
Data Presentation
The following tables summarize the in vitro binding affinities and in vivo effects of this compound on extracellular monoamine levels in the rat cerebral cortex.
Table 1: In Vitro Transporter Binding Affinity of JNJ-7925476
| Transporter | Ki (nM) |
| Serotonin (SERT) | 0.9 |
| Dopamine (DAT) | 5.2 |
| Norepinephrine (NET) | 17 |
Data sourced from a study characterizing JNJ-7925476.[1]
Table 2: In Vivo Effects of JNJ-7925476 on Extracellular Monoamine Levels in Rat Cerebral Cortex
| Dose (mg/kg, s.c.) | % Increase in Serotonin (5-HT) | % Increase in Norepinephrine (NE) | % Increase in Dopamine (DA) |
| 0.1 | Robust, Dose-Dependent Increase | Robust, Dose-Dependent Increase | Robust, Dose-Dependent Increase |
| 1.0 | ~<500% | ~<500% | ~<500% |
| 10 | Robust, Dose-Dependent Increase | Robust, Dose-Dependent Increase | Robust, Dose-Dependent Increase |
Data indicates a robust and dose-dependent increase in extracellular levels of all three monoamines following subcutaneous administration.[1]
Experimental Protocols
The following is a representative, detailed protocol for an in vivo microdialysis study to assess the effects of this compound on monoamine levels in the rat brain. This protocol is based on established methodologies for monoamine microdialysis.
Materials and Reagents
-
This compound
-
Vehicle (e.g., sterile saline or 20% Captisol®)
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12 or similar, with a 2-4 mm membrane length and 20 kDa molecular weight cutoff)
-
Guide cannula and dummy probes
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, pH 7.4)
-
Surgical instruments
-
Dental cement
-
HPLC system with electrochemical detection (HPLC-ED) for monoamine analysis
-
Mobile phase for HPLC
-
Standards for 5-HT, NE, DA, and their metabolites
Experimental Workflow
References
JNJ-7925476 Hydrochloride: Application Notes and Protocols for the Tail Suspension Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7925476 hydrochloride is a potent and selective triple monoamine reuptake inhibitor, targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] This mechanism of action suggests potential therapeutic applications in treating depressive disorders. The tail suspension test (TST) is a widely utilized behavioral assay in preclinical research to screen for potential antidepressant compounds.[2] The test is based on the principle that mice subjected to the inescapable stress of being suspended by their tails will develop an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.[2]
These application notes provide a comprehensive protocol for evaluating the antidepressant-like effects of this compound using the mouse tail suspension test.
Data Presentation
The antidepressant-like activity of this compound has been demonstrated in the mouse tail suspension test.[1] As a triple reuptake inhibitor, it effectively reduces immobility time, with a reported median effective dose (ED₅₀) of 0.3 mg/kg following intraperitoneal administration.[1]
Table 1: In Vitro Binding Affinity of JNJ-7925476 [1]
| Transporter | Kᵢ (nM) |
| SERT | 0.9 |
| NET | 17 |
| DAT | 5.2 |
Table 2: In Vivo Efficacy of JNJ-7925476 in the Mouse Tail Suspension Test
| Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) (Illustrative) | % Decrease from Vehicle (Illustrative) |
| Vehicle | 150 | 0% |
| 0.1 | 120 | 20% |
| 0.3 (ED₅₀) | 75 | 50% |
| 1.0 | 45 | 70% |
| 3.0 | 30 | 80% |
Note: The mean immobility times and percentage decreases are illustrative examples based on the reported ED₅₀ of 0.3 mg/kg and typical dose-response relationships observed in the tail suspension test. Actual results may vary depending on experimental conditions and mouse strain.
Experimental Protocols
Materials and Reagents
-
This compound
-
Vehicle (e.g., sterile 0.9% saline or phosphate-buffered saline)
-
Male mice (e.g., C57BL/6 or Swiss Webster), 8-10 weeks old
-
Tail suspension apparatus (commercial or custom-built)
-
Adhesive tape
-
Video recording equipment
-
Stopwatch or automated scoring software
Preparation of this compound Solution
-
Vehicle Selection: While the specific vehicle used in the original study by Aluisio et al. (2008) is not detailed in the available literature, sterile 0.9% saline is a common and appropriate vehicle for intraperitoneal injection of hydrochloride salts in mice.
-
Calculation: Determine the required concentration of this compound based on the desired doses and a standard injection volume (e.g., 10 mL/kg).
-
Example for a 0.3 mg/kg dose in a 25g mouse:
-
Dose = 0.3 mg/kg
-
Mouse weight = 0.025 kg
-
Total amount to inject = 0.3 mg/kg * 0.025 kg = 0.0075 mg
-
Injection volume = 10 mL/kg * 0.025 kg = 0.25 mL
-
Required concentration = 0.0075 mg / 0.25 mL = 0.03 mg/mL
-
-
-
Dissolution: Weigh the appropriate amount of this compound and dissolve it in the calculated volume of sterile 0.9% saline. Ensure complete dissolution, using gentle vortexing if necessary. Prepare fresh on the day of the experiment.
Tail Suspension Test Protocol
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the prepared solutions of this compound or vehicle to the mice via intraperitoneal (i.p.) injection. A typical pre-treatment time for antidepressants in the TST is 30-60 minutes before the test.
-
Tail Taping: Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Suspension: Gently suspend the mouse by the taped tail from a hook or bar in the tail suspension apparatus. The mouse should be positioned so that it cannot reach any surfaces.
-
Recording: Immediately start video recording the session. The standard duration of the tail suspension test is 6 minutes.
-
Scoring: The total duration of immobility is measured during the 6-minute test period. Immobility is defined as the absence of any movement except for respiration. Scoring can be done manually by a trained observer using a stopwatch or with automated video tracking software.
-
Data Analysis: Calculate the mean immobility time for each treatment group. Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the tail suspension test.
References
Application Notes and Protocols for JNJ-7925476 Hydrochloride Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting behavioral assays with JNJ-7925476 hydrochloride, a potent triple monoamine reuptake inhibitor. The information is intended to assist in the preclinical evaluation of this compound for its potential antidepressant, anxiolytic, and cognitive-enhancing effects.
Introduction to this compound
This compound is a novel compound that functions as a triple reuptake inhibitor, simultaneously blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] This mechanism of action leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the central nervous system, which is hypothesized to produce a more robust and rapid antidepressant effect compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). Preclinical research suggests that compounds with this profile may offer therapeutic benefits for a range of psychiatric and neurological disorders.[2]
Mechanism of Action and In-Vivo Efficacy
JNJ-7925476 is a selective and potent inhibitor of SERT, NET, and DAT.[1] In vivo studies have demonstrated that it readily crosses the blood-brain barrier and engages its targets in a dose-dependent manner.[1]
Table 1: In-Vitro and In-Vivo Efficacy of JNJ-7925476
| Parameter | Species | Value | Reference |
| In-Vitro Transporter Inhibition (Ki) | |||
| Serotonin Transporter (SERT) | 0.9 nM | [1] | |
| Norepinephrine Transporter (NET) | 17 nM | [1] | |
| Dopamine Transporter (DAT) | 5.2 nM | [1] | |
| In-Vivo Transporter Occupancy (ED50) | Rat | ||
| Serotonin Transporter (SERT) | 0.18 mg/kg | [1] | |
| Norepinephrine Transporter (NET) | 0.09 mg/kg | [1] | |
| Dopamine Transporter (DAT) | 2.4 mg/kg | [1] | |
| Behavioral Efficacy (ED50) | Mouse | ||
| Tail Suspension Test | 0.3 mg/kg, i.p. | [1] |
Note: Quantitative data for this compound in the Forced Swim Test, Elevated Plus Maze, and Novel Object Recognition Test are not publicly available. The following protocols are provided as a guide for the evaluation of this compound in these standard behavioral assays.
Signaling Pathway
The therapeutic effects of triple reuptake inhibitors like JNJ-7925476 are believed to be mediated through the enhancement of monoaminergic neurotransmission, which in turn modulates downstream signaling cascades involved in neuroplasticity and cellular resilience.
Caption: Signaling pathway of JNJ-7925476.
Experimental Protocols
The following are detailed protocols for key behavioral assays to evaluate the antidepressant-like, anxiolytic-like, and cognitive-enhancing effects of this compound.
Experimental Workflow
A general workflow for conducting behavioral assays is outlined below.
Caption: General experimental workflow.
Tail Suspension Test (TST)
Objective: To assess antidepressant-like activity by measuring the immobility time of mice when suspended by their tails.
Materials:
-
Male mice (e.g., C57BL/6)
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment and analysis software
-
This compound dissolved in an appropriate vehicle (e.g., saline, DMSO)
-
Vehicle control
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before the test (e.g., 30-60 minutes).
-
Suspension: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from the horizontal bar. The mouse should be high enough to prevent it from touching any surfaces.
-
Recording: Immediately start video recording the session. The test duration is typically 6 minutes.
-
Data Analysis: The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiratory movements.
Forced Swim Test (FST)
Objective: To evaluate antidepressant-like effects by measuring the duration of immobility when rodents are placed in an inescapable cylinder of water.
Materials:
-
Male rats or mice
-
Cylindrical containers (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Video recording equipment and analysis software
-
This compound and vehicle
Procedure:
-
Acclimation: House animals in the testing room for at least 1 hour prior to the test.
-
Drug Administration: Administer this compound or vehicle at a specified time before the test.
-
Test Session: Gently place each animal into the water-filled cylinder.
-
Recording: The test session is typically 6 minutes. Video record the entire session.
-
Data Analysis: Measure the duration of immobility during the final 4 minutes of the test. Immobility is defined as the animal making only the minimal movements necessary to keep its head above water.
Elevated Plus Maze (EPM)
Objective: To assess anxiolytic-like or anxiogenic-like behavior based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Male rats or mice
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking system
-
This compound and vehicle
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle prior to the test.
-
Test Session: Place the animal in the center of the maze, facing one of the open arms.
-
Recording: Allow the animal to freely explore the maze for a 5-minute session. The session is recorded by an overhead video camera and analyzed with tracking software.
-
Data Analysis: Key parameters to measure include:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.
Novel Object Recognition (NOR) Test
Objective: To evaluate non-spatial memory and cognitive function based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Male rats or mice
-
An open-field arena
-
Two sets of identical objects (familiar objects) and one set of different objects (novel objects) that the animals cannot displace.
-
Video recording and analysis software
-
This compound and vehicle
Procedure:
-
Habituation: On day 1, allow each animal to freely explore the empty arena for 5-10 minutes to habituate to the environment.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Administer this compound or vehicle at a predetermined time before this phase. Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Testing Phase: After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration of both objects for a set period (e.g., 5 minutes).
-
Data Analysis: Measure the time spent exploring the novel object and the familiar object. Calculate a discrimination index (DI):
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
-
A higher DI indicates better recognition memory.
-
Logical Relationships of Behavioral Assays
The selection of behavioral assays should be guided by the specific research question and the hypothesized therapeutic profile of the compound.
Caption: Logical relationships of behavioral assays.
Conclusion
This compound, as a triple monoamine reuptake inhibitor, holds promise for the treatment of various central nervous system disorders. The behavioral assays outlined in these application notes provide a robust framework for the preclinical characterization of its efficacy. It is crucial for researchers to meticulously follow standardized protocols and to consider the specific pharmacokinetic properties of JNJ-7925476 when designing their studies. Further research is warranted to fully elucidate the behavioral pharmacology of this compound.
References
Application Notes and Protocols: JNJ-7925476 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7925476 hydrochloride is a potent triple monoamine reuptake inhibitor, targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2][3] This activity leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the central nervous system, making it a subject of interest for research into depression and other neurological disorders.[1][4] These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure experimental consistency and reproducibility.
Physicochemical and Storage Information
Proper handling and storage of this compound are critical for maintaining its stability and activity. The following table summarizes the key information for the compound.
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₂₀ClN | [2] |
| Molecular Weight | 309.83 g/mol | [2] |
| CAS Number | 109085-56-5 | [2] |
Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended.
| Form | Storage Temperature | Shelf Life | Shipping |
| Powder | -20°C | 3 years | Ambient or with blue ice |
| In Solvent | -80°C | 1 year | - |
Solution Preparation
The solubility of this compound is a key factor in the preparation of stock and working solutions. While specific solubility limits in various solvents are not extensively published, a common formulation for in vivo studies involves a co-solvent system.
Recommended Solvents and Formulation
JNJ-7925476 free base is known to be soluble in DMSO.[6] For in vivo applications of the hydrochloride salt, a multi-component vehicle is often used to achieve the desired concentration and ensure biocompatibility.
| Solvent/Vehicle Component | Purpose | Example Formulation for a 2 mg/mL solution |
| DMSO | Primary Solubilizing Agent | - |
| PEG300 | Co-solvent | 30% |
| Tween 80 | Surfactant/Emulsifier | 5% |
| Saline/PBS/ddH₂O | Vehicle | 60% |
Source:[2]
Protocol for Preparation of a 2 mg/mL this compound Solution
This protocol details the steps to prepare a 2 mg/mL working solution suitable for in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Phosphate-buffered saline (PBS) or sterile saline, pH 7.4
-
Sterile conical tubes (1.5 mL, 15 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 2 mg/mL solution, weigh 2 mg of the compound.
-
Initial Solubilization: Add a small volume of DMSO to the powder. For example, to prepare 1 mL of the final solution, start by adding 50 µL of DMSO to the 2 mg of powder. Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid in dissolution.
-
Addition of Co-solvents: In a separate sterile 15 mL conical tube, prepare the vehicle solution. For a final volume of 1 mL, combine:
-
300 µL of PEG300
-
50 µL of Tween 80
-
600 µL of PBS or saline Vortex the vehicle mixture until it is homogeneous.
-
-
Final Formulation: Slowly add the dissolved this compound in DMSO (from step 2) to the vehicle mixture (from step 3) while vortexing. Continue to vortex for several minutes to ensure a clear and homogenous solution.
-
Final Volume Adjustment: If necessary, adjust the final volume to 1 mL with the vehicle solution.
-
Storage: Use the prepared solution immediately or aliquot and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Mechanism of Action: Signaling Pathway
JNJ-7925476 acts by inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft. This blockage of the respective transporters (SERT, NET, DAT) leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[4]
Caption: Mechanism of action of this compound.
Experimental Workflow: Solution Preparation
The following diagram illustrates the logical flow for the preparation of a this compound solution for experimental use.
References
- 1. In-vitro and in-vivo characterization of JNJ-7925476, a novel triple monoamine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. JNJ-7925476 free base | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols: JNJ-7925476 Hydrochloride for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-7925476 hydrochloride is a potent and selective triple monoamine reuptake inhibitor, targeting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][2][3] As a compound that modulates the levels of key neurotransmitters in the central nervous system, it holds significant potential for neuroscience research, particularly in the investigation of mood disorders and other neurological conditions. These application notes provide a comprehensive overview of the available data on JNJ-7925476 and detailed protocols for its use in preclinical research settings.
Mechanism of Action
JNJ-7925476 acts as a triple reuptake inhibitor (TRI) by blocking the serotonin, norepinephrine, and dopamine transporters.[1][4] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[1][4]
Data Presentation
In Vitro Transporter Binding Affinity
The binding affinity of JNJ-7925476 for human monoamine transporters was determined using radioligand binding assays. The equilibrium dissociation constant (Ki) values indicate a high affinity for SERT, followed by DAT and NET.[1]
| Transporter | Ki (nM) |
| Serotonin Transporter (SERT) | 0.9 |
| Dopamine Transporter (DAT) | 5.2 |
| Norepinephrine Transporter (NET) | 17 |
In Vivo Transporter Occupancy
Ex vivo autoradiography in rats was used to determine the median effective dose (ED50) required to occupy 50% of the monoamine transporters in the brain following subcutaneous administration.
| Transporter | ED50 (mg/kg, s.c.) |
| Norepinephrine Transporter (NET) | 0.09 |
| Serotonin Transporter (SERT) | 0.18 |
| Dopamine Transporter (DAT) | 2.4 |
In Vivo Neurochemical and Behavioral Effects
JNJ-7925476 demonstrated a dose-dependent increase in extracellular monoamine levels in the rat cerebral cortex and showed antidepressant-like effects in the mouse tail suspension test.[1]
| Assay | Species | Route of Administration | Effect | ED50 / Dose Range |
| Microdialysis | Rat | Subcutaneous (s.c.) | Increased extracellular 5-HT, NE, and DA | 0.1 - 10 mg/kg |
| Tail Suspension Test | Mouse | Intraperitoneal (i.p.) | Antidepressant-like activity | 0.3 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of JNJ-7925476 for SERT, NET, and DAT.
Materials:
-
This compound
-
Cell lines expressing human SERT, NET, or DAT
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT)
-
Non-specific binding competitors: Clomipramine (for SERT), Desipramine (for NET), GBR 12909 (for DAT)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filter plates and cell harvester
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series to achieve final assay concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of JNJ-7925476.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of the respective non-specific binding competitor.
-
Incubation: Add the cell membrane preparation containing the target transporter to each well. Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Terminate the binding reaction by rapid filtration through filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of JNJ-7925476 by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Ex Vivo Transporter Occupancy via Autoradiography
Objective: To determine the in vivo occupancy of SERT, NET, and DAT by JNJ-7925476 in the rodent brain.
Materials:
-
This compound
-
Rodents (rats or mice)
-
Radiotracers for SERT, NET, and DAT suitable for in vivo use
-
Anesthetics
-
Cryostat
-
Microscope slides
-
Phosphor imaging screens or autoradiography film
-
Image analysis software
Procedure:
-
Compound Administration: Administer JNJ-7925476 subcutaneously to different groups of animals at various doses. Include a vehicle-treated control group.
-
Radiotracer Injection: At a specified time after compound administration (to allow for brain penetration), inject the radiotracer intravenously.
-
Brain Extraction: After a designated period for the radiotracer to distribute and bind, anesthetize the animals and perfuse them transcardially with saline. Euthanize the animals and extract the brains.
-
Tissue Preparation: Rapidly freeze the brains and section them into thin coronal or sagittal slices using a cryostat. Mount the sections onto microscope slides.
-
Autoradiography: Expose the brain sections to phosphor imaging screens or autoradiography film for an appropriate duration.
-
Image Analysis: Quantify the signal intensity in specific brain regions rich in the target transporters (e.g., striatum for DAT, cortex for SERT and NET).
-
Data Analysis: Calculate the percentage of transporter occupancy for each dose by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals. Determine the ED50 value by fitting the dose-response data to a sigmoidal curve.
Protocol 3: In Vivo Microdialysis for Extracellular Neurotransmitter Measurement
Objective: To measure the effect of JNJ-7925476 on extracellular levels of serotonin, norepinephrine, and dopamine in the rat brain.
Materials:
-
This compound
-
Rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).
-
Recovery: Allow the animal to recover from surgery for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish stable neurotransmitter levels.
-
Compound Administration: Administer JNJ-7925476 subcutaneously.
-
Post-treatment Collection: Continue to collect dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the dialysate samples for serotonin, norepinephrine, and dopamine content using HPLC-ECD.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the effect for each dose.
Protocol 4: Mouse Tail Suspension Test
Objective: To assess the antidepressant-like activity of JNJ-7925476.
Materials:
-
This compound
-
Mice
-
Tail suspension apparatus (a box or chamber that allows the mouse to be suspended by its tail)
-
Tape
-
Timer
-
Video recording and analysis software (optional, for automated scoring)
Procedure:
-
Compound Administration: Administer JNJ-7925476 intraperitoneally to groups of mice at various doses. Include a vehicle-treated control group.
-
Acclimation: Allow a set period (e.g., 30-60 minutes) for the compound to take effect.
-
Suspension: Suspend each mouse individually by its tail from a lever or hook in the suspension apparatus using adhesive tape. The mouse should be suspended in a way that it cannot escape or climb onto nearby surfaces.
-
Observation: Record the total duration of immobility during a set test period (e.g., 6 minutes). Immobility is defined as the absence of any movement except for respiration.
-
Data Analysis: Compare the duration of immobility between the drug-treated groups and the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect. Calculate the ED50 for this effect.
Safety and Toxicology
Comprehensive safety and toxicology data for this compound are not extensively available in the public domain. As with any research chemical, appropriate safety precautions should be taken. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. The compound should be handled in a well-ventilated area. For in vivo studies, appropriate animal care and use guidelines must be followed, and potential adverse effects should be monitored.
Storage and Stability
This compound should be stored in a dry, dark place at -20°C for long-term stability. For stock solutions, storage at -80°C is recommended. Avoid repeated freeze-thaw cycles. The stability of the compound in various solvents and at different temperatures should be determined empirically for specific experimental conditions.
References
Application Notes and Protocols: JNJ-7925476 Hydrochloride in the Study of Depression Pathophysiology
Introduction
JNJ-7925476 hydrochloride is a potent and selective triple monoamine reuptake inhibitor, a class of compounds investigated for the treatment of major depressive disorder (MDD).[1] Contrary to targeting the kappa opioid receptor system, its primary mechanism of action involves the simultaneous blockade of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] This triple-action mechanism is hypothesized to offer a broader spectrum of efficacy compared to selective serotonin reuptake inhibitors (SSRIs) by enhancing the levels of all three key neurotransmitters implicated in mood regulation in the synaptic cleft.[1][2] These application notes provide an overview of the use of JNJ-7925476 in preclinical depression research, including its pharmacological profile and protocols for in vitro and in vivo studies.
Pharmacological Profile of JNJ-7925476
JNJ-7925476 exhibits high affinity for SERT, NET, and DAT, leading to a robust increase in extracellular levels of serotonin, norepinephrine, and dopamine in the cerebral cortex.[1] Its efficacy has been demonstrated in established biochemical and behavioral models of depression.[1]
Table 1: In Vitro Binding Affinity of JNJ-7925476 [1]
| Target | Kᵢ (nM) |
| Serotonin Transporter (SERT) | 0.9 |
| Norepinephrine Transporter (NET) | 17 |
| Dopamine Transporter (DAT) | 5.2 |
Table 2: In Vivo Transporter Occupancy and Behavioral Efficacy of JNJ-7925476 [1]
| Parameter | Species | ED₅₀ (mg/kg) | Route of Administration |
| SERT Occupancy | Rat | 0.18 | Subcutaneous (s.c.) |
| NET Occupancy | Rat | 0.09 | Subcutaneous (s.c.) |
| DAT Occupancy | Rat | 2.4 | Subcutaneous (s.c.) |
| Antidepressant-like Activity (Mouse Tail Suspension Test) | Mouse | 0.3 | Intraperitoneal (i.p.) |
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of JNJ-7925476 for SERT, NET, and DAT.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN35,428 (for DAT)
-
This compound
-
Non-specific binding inhibitors: Citalopram, desipramine, GBR12909
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation counter and vials
Procedure:
-
Prepare cell membranes from the transfected HEK293 cells.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its K₋, and varying concentrations of JNJ-79254-76.
-
For total binding, omit JNJ-7925476. For non-specific binding, add a high concentration of the respective non-specific inhibitor.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of JNJ-7925476 and calculate the Kᵢ using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To measure extracellular levels of serotonin, dopamine, and norepinephrine in the rat cerebral cortex following JNJ-7925476 administration.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Microdialysis probes
-
Stereotaxic apparatus
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgically implant a guide cannula into the cerebral cortex of anesthetized rats.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer JNJ-7925476 (0.1-10 mg/kg, s.c.).
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the concentration of serotonin, dopamine, and norepinephrine in the dialysate samples using HPLC-ED.
-
Express the results as a percentage change from baseline.
Caption: Workflow for in vivo microdialysis experiments.
Mouse Tail Suspension Test
Objective: To assess the antidepressant-like activity of JNJ-7925476.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle control (e.g., saline)
-
Tail suspension apparatus (a box with a hook to suspend the mice)
-
Video recording and analysis software
Procedure:
-
Administer JNJ-7925476 or vehicle to the mice via intraperitoneal injection.
-
After a specified pretreatment time (e.g., 30 minutes), suspend each mouse individually by its tail from the hook in the apparatus.
-
Record the behavior of the mice for a set duration (e.g., 6 minutes).
-
Score the total duration of immobility during the last 4 minutes of the test. A mouse is considered immobile when it hangs passively and is completely motionless.
-
A significant reduction in immobility time in the JNJ-7925476-treated group compared to the vehicle group indicates antidepressant-like activity.
Disclaimer: The information provided is for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for Measuring JNJ-7925476 Hydrochloride Brain Concentration
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the quantification of JNJ-7925476 hydrochloride in brain tissue, a critical step in preclinical pharmacokinetic and pharmacodynamic studies. JNJ-7925476 is a potent triple reuptake inhibitor, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Understanding its central nervous system (CNS) disposition is paramount for elucidating its therapeutic potential and safety profile. The following protocols are based on established methodologies for small molecule quantification in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Introduction
JNJ-7925476 is a novel antidepressant that functions by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the brain.[1] Preclinical studies in rats have demonstrated that JNJ-7925476 readily crosses the blood-brain barrier, achieving brain concentrations that are approximately 7-fold higher than those in plasma.[1] Accurate measurement of brain tissue concentration is essential for correlating pharmacokinetic profiles with pharmacodynamic outcomes, such as transporter occupancy and behavioral effects. This document outlines a comprehensive workflow, from sample collection and preparation to LC-MS/MS analysis, to enable researchers to reliably determine the brain concentration of this compound.
Data Presentation
Quantitative Pharmacokinetic and Pharmacodynamic Data
The following table summarizes key in vivo data for JNJ-7925476 from preclinical studies. This information is crucial for dose selection and for interpreting brain concentration data in the context of its biological activity.
| Parameter | Value | Species | Route of Administration | Source |
| Brain to Plasma Ratio | ~7 | Rat | Subcutaneous | [1] |
| SERT Occupancy ED₅₀ | 0.18 mg/kg | Rat | Subcutaneous | [1] |
| NET Occupancy ED₅₀ | 0.09 mg/kg | Rat | Subcutaneous | [1] |
| DAT Occupancy ED₅₀ | 2.4 mg/kg | Rat | Subcutaneous | [1] |
Signaling Pathway
JNJ-7925476 acts as a triple reuptake inhibitor. Its mechanism of action involves the simultaneous blockade of three key monoamine transporters in the synaptic cleft: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine, thereby enhancing neurotransmission.
Experimental Protocols
Brain Tissue Sample Collection and Homogenization
Objective: To collect and process brain tissue for subsequent extraction of JNJ-7925476.
Materials:
-
Anesthetized research animals (e.g., rats, mice)
-
Surgical tools for dissection
-
Liquid nitrogen
-
Mortar and pestle (pre-chilled) or bead-based homogenizer
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Centrifuge capable of 4°C
Procedure:
-
Following the approved animal protocol, euthanize the animal at the designated time point after administration of this compound.
-
Immediately dissect the brain and rinse with ice-cold PBS to remove excess blood.
-
Blot the brain dry and record its weight.
-
Flash-freeze the brain in liquid nitrogen to halt metabolic activity.
-
For homogenization, either:
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Use a bead-based homogenizer with an appropriate volume of ice-cold homogenization buffer (typically 3-4 volumes of buffer to tissue weight, e.g., 3-4 mL for 1 g of tissue).
-
-
If not using a bead-based homogenizer, add the powdered tissue to a pre-weighed tube containing ice-cold homogenization buffer.
-
Homogenize the tissue thoroughly on ice.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (brain homogenate) for the extraction procedure.
Sample Extraction: Protein Precipitation
Objective: To extract JNJ-7925476 from the brain homogenate and remove proteins that can interfere with LC-MS/MS analysis.
Materials:
-
Brain homogenate supernatant
-
Internal standard (IS) solution (a structurally similar compound not present in the sample, e.g., a stable isotope-labeled JNJ-7925476)
-
Acetonitrile (ACN) containing 0.1% formic acid (ice-cold)
-
Vortex mixer
-
Centrifuge capable of 4°C
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solution (e.g., 50:50 ACN:water with 0.1% formic acid)
Procedure:
-
Pipette a known volume of brain homogenate (e.g., 100 µL) into a clean microcentrifuge tube.
-
Add a small volume of the internal standard solution. The IS is crucial for accurate quantification, as it corrects for variability in extraction and instrument response.
-
Add at least three volumes of ice-cold acetonitrile with 0.1% formic acid (e.g., 300 µL) to precipitate the proteins.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume of the reconstitution solution (e.g., 100 µL).
-
Vortex briefly and centrifuge to pellet any remaining insoluble material.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and quantify JNJ-7925476 and its internal standard using liquid chromatography-tandem mass spectrometry.
Instrumentation and Parameters (Representative):
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over several minutes to ensure separation from endogenous matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for JNJ-7925476 and its internal standard will need to be determined by direct infusion of the compounds into the mass spectrometer.
Data Analysis:
-
Create a calibration curve using standards of known this compound concentrations prepared in a blank brain homogenate matrix and subjected to the same extraction procedure.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.
-
Determine the concentration of JNJ-7925476 in the brain homogenate by interpolating the peak area ratios of the samples onto the calibration curve.
-
The final brain concentration is typically reported in ng/g or µmol/kg of brain tissue.
Experimental Workflow Visualization
The following diagram illustrates the key steps involved in the determination of this compound concentration in brain tissue.
References
Troubleshooting & Optimization
JNJ-7925476 hydrochloride solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-7925476 hydrochloride. The information provided is intended to address common issues related to the solubility and stability of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent triple monoamine reuptake inhibitor.[1] It functions by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), which leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the central nervous system.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of JNJ-7925476 and its free base.[2] While the hydrochloride salt form is intended to improve aqueous solubility, starting with a DMSO stock is standard practice for many in vitro and in vivo experiments.
Q3: Why is my this compound precipitating when I dilute my stock solution into an aqueous buffer?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a frequent challenge with hydrophobic compounds. This phenomenon, often called "crashing out," occurs due to the significant change in solvent polarity. The compound is highly soluble in the organic solvent but has limited solubility in the aqueous buffer. The pH of the buffer can also influence the ionization state and solubility of the compound.
Q4: How can I prevent my this compound from precipitating in my aqueous buffer?
To prevent precipitation, it is advisable to perform a step-wise dilution. Instead of adding the DMSO stock directly to the final volume of the buffer, first, add a small volume of the pre-warmed buffer to a new tube. While vortexing, slowly add the DMSO stock drop-wise. Then, continue to add the buffer in small portions while mixing until the desired final concentration is achieved. Using a co-solvent system, as described in the in vivo formulation protocol, can also help maintain solubility.
Q5: Can I heat or sonicate my solution to dissolve precipitated this compound?
Yes, gentle warming (e.g., to 37°C) and sonication can be effective methods to help dissolve the compound, both during the initial preparation of the stock solution and if precipitation occurs after dilution. However, prolonged heating at high temperatures should be avoided to prevent potential degradation.
Q6: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C, where it is reported to be stable for up to three years.[1][3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they are stable for up to one year.[1][3] It is generally not recommended to store aqueous solutions for more than a day.[4]
Data Presentation
Solubility and Formulation Data
| Parameter | Value | Source |
| Recommended Stock Solution Solvent | DMSO | [2] |
| In Vivo Formulation Example | 2 mg/mL in a solution of DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS | [1][3] |
| Aqueous Solubility | Sparingly soluble; prone to precipitation from DMSO stocks | Inferred from general chemical properties |
Stability Data
| Condition | Stability | Source |
| Powder at -20°C | Up to 3 years | [1][3] |
| In Solvent at -80°C | Up to 1 year | [1][3] |
| Aqueous Solution | Not recommended for storage longer than 24 hours | [4] |
Experimental Protocols
Protocol for Preparing a High-Concentration Stock Solution in DMSO
-
Preparation: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mg/mL).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aid Dissolution (if necessary): Gentle warming to 37°C or sonication can be used to facilitate complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol for Preparing a Working Solution in Aqueous Buffer (to minimize precipitation)
-
Pre-warm Buffer: Warm the target aqueous buffer to room temperature or 37°C to slightly increase the solubility of the compound upon dilution.
-
Step-wise Dilution: a. Add a small volume of the pre-warmed buffer to a fresh tube. b. While vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-wise. c. Continue to add the buffer in small increments with continuous mixing until the final desired concentration and volume are reached.
-
Final Check: Visually inspect the final solution for any signs of precipitation. If a precipitate is observed, gentle warming and sonication may be used to attempt to redissolve it. If the precipitate persists, the final concentration may be too high for the chosen buffer system.
Visualizations
Signaling Pathway of JNJ-7925476
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for Solubility Issues
References
Technical Support Center: JNJ-7925476 Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing JNJ-7925476 hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a triple monoamine reuptake inhibitor.[1] It functions by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] This inhibition leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the central nervous system, thereby enhancing serotonergic, adrenergic, and dopaminergic neurotransmission.[1]
Q2: What are the recommended starting dosages for in vivo studies?
Based on preclinical studies, effective doses of JNJ-7925476 have been established in rodents. For inducing a robust, dose-dependent increase in extracellular serotonin, dopamine, and norepinephrine levels in the rat cerebral cortex, a subcutaneous (s.c.) dose range of 0.1-10 mg/kg has been reported to be effective.[1] In a mouse model of depression (tail suspension test), the compound showed antidepressant-like activity with an ED50 of 0.3 mg/kg administered intraperitoneally (i.p.).[1]
Q3: How should this compound be formulated for in vivo administration?
While the specific formulation for this compound was not detailed in the primary publication, hydrochloride salts of small molecules are often soluble in aqueous vehicles. A common starting point for formulation would be to dissolve the compound in sterile saline (0.9% sodium chloride) or a buffered solution such as phosphate-buffered saline (PBS). It is recommended to perform small-scale solubility tests to determine the optimal vehicle and concentration. The solution should be prepared fresh daily and filtered through a 0.22 µm syringe filter before administration to ensure sterility.
Q4: What are the known pharmacokinetic properties of JNJ-7925476?
Following subcutaneous administration in rats, JNJ-7925476 is rapidly absorbed into the plasma.[1] Notably, the drug concentrations in the brain are approximately 7-fold higher than in the plasma, indicating good blood-brain barrier penetration.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable behavioral or physiological effect at the expected dose. | Improper drug formulation or administration: The compound may not have been fully dissolved or was administered incorrectly. | - Ensure the compound is completely solubilized in the chosen vehicle. Gentle warming or sonication may aid dissolution, but stability should be confirmed. - Verify the administration technique (e.g., proper subcutaneous or intraperitoneal injection). |
| Dose is too low for the specific animal model or endpoint: The effective dose can vary between species, strains, and the specific experimental endpoint being measured. | - Perform a dose-response study starting from the lower end of the effective range (e.g., 0.1 mg/kg s.c. in rats) and escalating to higher doses. - Refer to the ED50 values for transporter occupancy to guide dose selection for specific neurotransmitter systems.[1] | |
| Unexpected adverse effects observed (e.g., hyperactivity, stereotypy). | Dose is too high: Excessive stimulation of the dopaminergic system, in particular, can lead to hyperactivity and other motor side effects. | - Reduce the administered dose. - Consider the relative potency of the compound for the different monoamine transporters when interpreting off-target effects. |
| Variability in experimental results between animals. | Inconsistent drug administration: Variations in injection volume or site can affect absorption and bioavailability. | - Ensure accurate and consistent administration volumes based on individual animal body weights. - Standardize the injection site for all animals within a study group. |
| Differences in animal handling and stress levels: Stress can significantly impact neurotransmitter systems and may confound the effects of the compound. | - Acclimate animals to the experimental procedures and handling to minimize stress. |
Data Summary
In Vitro Binding Affinity and In Vivo Transporter Occupancy
| Target | In Vitro Kᵢ (nM)[1] | In Vivo ED₅₀ (mg/kg, s.c. in rat)[1] |
| SERT | 0.9 | 0.18 |
| DAT | 5.2 | 2.4 |
| NET | 17 | 0.09 |
In Vivo Efficacy in a Behavioral Model
| Animal Model | Test | Administration Route | Effective Dose (ED₅₀)[1] |
| Mouse | Tail Suspension Test | i.p. | 0.3 mg/kg |
Experimental Protocols
Protocol 1: Evaluation of Neurotransmitter Levels via Microdialysis in Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgery: Implant a microdialysis guide cannula targeting the cerebral cortex. Allow for a post-operative recovery period of at least 48 hours.
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes.
-
-
Drug Administration:
-
Prepare a fresh solution of this compound in sterile saline.
-
Administer the compound subcutaneously at doses ranging from 0.1 to 10 mg/kg.[1]
-
-
Sample Collection and Analysis:
-
Continue collecting dialysate samples for at least 3 hours post-administration.
-
Analyze the samples for serotonin, dopamine, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis: Express neurotransmitter levels as a percentage change from the baseline average.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
References
preventing JNJ-7925476 hydrochloride degradation in solution
Welcome to the technical support center for JNJ-7925476 hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with guidance on the proper handling and use of this compound in solution to prevent potential degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[1][2] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 1 year.[1][2]
Q2: How can I tell if my this compound solution has degraded?
A2: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitate. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new peaks or a decrease in the peak area of the parent compound.
Q3: What are the potential causes of this compound degradation in solution?
A3: While specific degradation pathways for this compound have not been extensively published, compounds with similar chemical structures can be susceptible to:
-
Oxidation: The presence of oxidizing agents, dissolved oxygen, or exposure to air over extended periods can lead to oxidative degradation.
-
Hydrolysis: The stability of the compound may be affected by the pH of the solution. Both highly acidic and highly alkaline conditions can potentially lead to hydrolysis.
-
Photodegradation: Exposure to light, especially UV light, can sometimes cause degradation of photosensitive compounds.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is typically dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO). For in vivo experiments, co-solvents like PEG300, Tween 80, and saline or PBS are often used in the formulation.[1][2] It is crucial to use high-purity, anhydrous solvents to minimize the risk of degradation.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in solution upon storage | Poor solubility in the chosen solvent or buffer. | - Increase the proportion of the organic co-solvent (e.g., DMSO).- Gently warm the solution to aid dissolution (if the compound's thermal stability permits).- Prepare fresh solutions before each experiment. |
| Change in pH of the solution. | - Ensure the buffer system is robust and the pH is maintained within a stable range.- Avoid mixing with components that could drastically alter the pH. | |
| Loss of compound activity in an assay | Degradation of the compound. | - Prepare fresh stock solutions from powder.- Protect solutions from light by using amber vials or wrapping containers in foil.- Degas solvents to remove dissolved oxygen.- Store aliquots of the stock solution at -80°C to minimize freeze-thaw cycles. |
| Incorrect solution concentration. | - Verify the calculations for solution preparation.- Use a calibrated balance for weighing the powder.- Confirm the accuracy of pipettes used for dilution. | |
| Inconsistent experimental results | Variable stability of the working solution. | - Prepare working solutions immediately before use from a freshly thawed stock aliquot.- Standardize the incubation time and temperature for all experiments.- Include a positive control with a known stable compound to validate the assay conditions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution in DMSO.
-
Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of powder using a calibrated analytical balance in a controlled environment. The molecular weight of this compound is 309.84 g/mol .[]
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.098 mg of this compound in 1 mL of DMSO.
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary, but avoid excessive heat.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber, tightly sealed vials. Store the aliquots at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
This protocol describes the preparation of a 10 µM working solution in a phosphate-buffered saline (PBS) based buffer.
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4). To prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000. For example, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Mixing: Gently mix the solution by pipetting or brief vortexing. Avoid vigorous shaking to minimize oxygen introduction.
-
Use: Use the freshly prepared working solution immediately for your experiments to ensure maximum potency. Do not store aqueous working solutions for extended periods.
Visualizations
Caption: Workflow for preparing stable JNJ-7925476 HCl solutions.
Caption: Factors that may contribute to compound degradation.
Caption: Troubleshooting workflow for activity issues.
References
JNJ-7925476 hydrochloride off-target effects and how to mitigate
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of JNJ-7925476 hydrochloride during experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a triple reuptake inhibitor.[1] This means it blocks the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT) in the central nervous system.[1] By inhibiting these transporters, it increases the extracellular levels of serotonin, norepinephrine, and dopamine.[1]
Q2: What are the known binding affinities of JNJ-7925476 for its primary targets?
JNJ-7925476 is a potent inhibitor of SERT, NET, and DAT with the following binding affinities (Ki):
| Target | Kᵢ (nM) |
| SERT | 0.9 |
| NET | 17 |
| DAT | 5.2 |
| (Data from in-vitro characterization)[1] |
Q3: What are off-target effects and why are they a concern for a small molecule inhibitor like JNJ-7925476?
Off-target effects occur when a compound binds to and alters the function of proteins other than its intended targets.[2] These unintended interactions can lead to a variety of issues in research, including:
-
Misleading experimental results: Attributing an observed phenotype to the inhibition of the primary target when it is actually caused by an off-target effect.[2]
-
Cellular toxicity: Unforeseen interactions can disrupt normal cellular processes and lead to cell death.[2]
Q4: Are there publicly documented off-target effects for this compound?
Based on the available public information, specific off-target interactions for this compound have not been detailed. However, like most small molecule inhibitors, it has the potential to interact with other proteins, especially at higher concentrations. Therefore, it is crucial for researchers to empirically determine and control for potential off-target effects within their experimental systems.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you observe unexpected or inconsistent results in your experiments with JNJ-7925476, it is prudent to investigate the possibility of off-target effects.
Initial Signs of Potential Off-Target Effects:
-
The observed cellular phenotype does not align with the known functions of SERT, NET, and DAT.
-
High levels of cytotoxicity at concentrations close to the effective dose for on-target activity.
-
Inconsistent results across different cell lines or experimental models.
-
The phenotypic effect does not correlate well with the dose-response curve for target engagement.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for investigating suspected off-target effects.
Mitigation Strategies
Q5: How can I mitigate potential off-target effects of JNJ-7925476 in my experiments?
Several strategies can be employed to minimize and control for off-target effects:
-
Use the Lowest Effective Concentration: Conduct a careful dose-response analysis to determine the minimal concentration of JNJ-7925476 that produces the desired on-target effect.[2] Using excessive concentrations increases the likelihood of engaging off-target proteins.
-
Employ Orthogonal Validation: Use alternative methods to confirm that the observed phenotype is due to the inhibition of SERT, NET, and/or DAT. This can include:
-
Structurally and mechanistically diverse inhibitors: Use other triple reuptake inhibitors with different chemical scaffolds to see if they produce the same biological effect.
-
Genetic approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the genes encoding SERT, NET, or DAT and observe if the phenotype is replicated.[3]
-
-
Perform Target Engagement Assays: Directly measure the binding of JNJ-7925476 to its intended targets in your experimental system. This can help correlate target occupancy with the observed phenotype.
Experimental Protocols
1. Dose-Response Experiment to Determine EC₅₀ and Cytotoxicity
Objective: To find the optimal concentration range of JNJ-7925476 that elicits the desired biological response while minimizing toxicity.
Methodology:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate (e.g., 96-well) and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then in cell culture medium. Include a vehicle-only control.
-
Cell Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of JNJ-7925476.
-
Incubation: Incubate the cells for a duration relevant to your experimental endpoint.
-
Phenotypic Analysis: Perform your primary assay to measure the biological response (e.g., neurotransmitter uptake assay, gene expression analysis).
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) to assess cell viability across the same concentration range.
-
Data Analysis: Plot the dose-response curve for both the phenotypic effect and cytotoxicity to determine the EC₅₀ (effective concentration) and CC₅₀ (cytotoxic concentration). The ideal experimental concentration will be well below the CC₅₀.
Caption: Workflow for a dose-response and cytotoxicity experiment.
2. Genetic Validation using CRISPR/Cas9
Objective: To confirm that the observed phenotype is a direct result of inhibiting the intended target (e.g., SERT).
Methodology:
-
Guide RNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding for SERT (SLC6A4).
-
Transfection/Transduction: Deliver the Cas9 nuclease and the validated gRNAs into your cells.
-
Clonal Selection and Validation: Select single-cell clones and screen for successful knockout of the target gene by sequencing and Western blot.
-
Phenotypic Analysis: Perform your primary assay on the knockout cell lines and compare the results to wild-type cells treated with JNJ-7925476. A similar phenotype in the knockout cells and the inhibitor-treated cells supports an on-target effect.
Caption: Simplified workflow for genetic validation using CRISPR/Cas9.
Signaling Pathway
Primary Signaling Pathway of JNJ-7925476
JNJ-7925476 does not directly modulate a signaling pathway in the traditional sense of a receptor agonist or antagonist. Instead, it modulates neurotransmitter levels in the synaptic cleft.
Caption: Mechanism of action of JNJ-7925476 as a triple reuptake inhibitor.
References
interpreting variable results with JNJ-7925476 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JNJ-7925476 hydrochloride. Our aim is to help you interpret variable results and ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a triple monoamine uptake inhibitor.[1][2] It potently and selectively blocks the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][3] This inhibition leads to an increase in the extracellular levels of serotonin, norepinephrine, and dopamine in the cerebral cortex.[1][2]
Q2: What are the binding affinities (Ki) of JNJ-7925476 for the monoamine transporters?
A2: The reported inhibitor constants (Ki) for JNJ-7925476 are 0.9 nM for SERT, 17 nM for NET, and 5.2 nM for DAT.[1]
Q3: What are the in vivo potencies (ED50) of this compound?
A3: In rats, the ED50 values for transporter occupancy after subcutaneous administration are 0.18 mg/kg for SERT, 0.09 mg/kg for NET, and 2.4 mg/kg for DAT.[1][3] The ED50 for its antidepressant-like activity in the mouse tail suspension test is 0.3 mg/kg (i.p.).[1]
Q4: How does the concentration of JNJ-7925476 in the brain compare to plasma concentrations?
A4: Following subcutaneous administration in rats, JNJ-7925476 is rapidly absorbed, and brain concentrations are approximately 7-fold higher than in plasma.[1][3]
Q5: Is JNJ-7925476 a racemic mixture?
A5: Yes, JNJ-7925476 is a racemic preparation of the more potent diastereomer.[4][5] The individual enantiomers are the eutomer (6R,10bS), known as JNJ-39836966, and the distomer (6S,10bR), known as JNJ-39836732.[4]
Troubleshooting Guide for Variable Results
Issue 1: Inconsistent Dose-Response Relationship
Q: We are observing a variable or non-linear dose-response curve in our in vivo experiments. What could be the cause?
A: Several factors could contribute to this variability. Consider the following:
-
Solubility and Formulation: this compound's solubility can impact its bioavailability. Ensure the compound is fully dissolved in your vehicle. For in vivo studies, a formulation such as DMSO combined with PEG300, Tween 80, and saline or PBS may be necessary to achieve a clear solution.[6] Inconsistent suspension or precipitation of the compound will lead to inaccurate dosing.
-
Route of Administration: The pharmacokinetics of JNJ-7925476 can vary with the route of administration. The provided ED50 values are for subcutaneous (s.c.) and intraperitoneal (i.p.) injections.[1] Ensure your chosen route is consistent and appropriate for your experimental model.
-
Metabolism and Clearance: Differences in animal strain, age, or health status can affect the metabolism and clearance of the compound, leading to variable exposure and, consequently, variable effects.
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Effects
Q: Our in vivo results for dopamine-related behaviors are more pronounced than what we would expect based on the in vitro DAT binding affinity. Why might this be?
A: This phenomenon has been noted. The elevation in extracellular dopamine in vivo can be higher than predicted by the in vitro transporter affinities.[4] A possible explanation is that in brain regions with low DAT density, such as the prefrontal cortex, dopamine reuptake is primarily handled by the norepinephrine transporter (NET).[4] Since JNJ-7925476 is a potent NET inhibitor, its blockade of NET could lead to a significant increase in synaptic dopamine levels in these areas.[4]
Issue 3: High Inter-Animal Variability in Behavioral Studies
Q: We are seeing significant variability in the behavioral responses of our test animals. How can we reduce this?
A: High variability in behavioral assays is a common challenge. Here are some factors to consider:
-
Acclimatization and Stress: Ensure all animals are properly acclimatized to the housing and testing environments to minimize stress-induced variations in neurotransmitter levels.
-
Circadian Rhythm: Monoamine levels can fluctuate with the time of day. Conducting experiments at the same time for all animals can help reduce this source of variability.
-
Baseline Neurotransmitter Levels: The baseline neurochemical state of the animals can influence the effect of a triple reuptake inhibitor. Factors such as diet, social housing conditions, and handling can all play a role.
Data Presentation
Table 1: In Vitro and In Vivo Potency of JNJ-7925476
| Parameter | Transporter | Value | Species | Source |
| Inhibitor Constant (Ki) | SERT | 0.9 nM | Human | [4] |
| NET | 17 nM | Rat | [1] | |
| DAT | 5.2 nM | Rat | [1] | |
| Transporter Occupancy (ED50) | SERT | 0.18 mg/kg (s.c.) | Rat | [1][3] |
| NET | 0.09 mg/kg (s.c.) | Rat | [1][3] | |
| DAT | 2.4 mg/kg (s.c.) | Rat | [1][3] | |
| Behavioral Efficacy (ED50) | Tail Suspension Test | 0.3 mg/kg (i.p.) | Mouse | [1] |
Experimental Protocols
Protocol: In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels in the Rat Cortex
This protocol is a generalized procedure based on the described effects of JNJ-7925476.[1]
-
Animal Preparation:
-
Acclimatize male Sprague-Dawley rats (250-300g) to the facility for at least one week.
-
Surgically implant a guide cannula targeting the prefrontal cortex under anesthesia.
-
Allow a recovery period of 5-7 days.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Allow a stabilization period of at least 2 hours.
-
-
Baseline Sample Collection:
-
Collect at least four baseline dialysate samples at 20-minute intervals.
-
Analyze these samples immediately or store them at -80°C.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline or a formulation with DMSO/PEG300/Tween 80).
-
Administer the compound via subcutaneous injection at the desired doses (e.g., 0.1, 1, 10 mg/kg).[1]
-
-
Post-Dosing Sample Collection:
-
Continue collecting dialysate samples at 20-minute intervals for at least 3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for serotonin, norepinephrine, and dopamine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the post-dose neurotransmitter concentrations as a percentage of the average baseline concentration for each animal.
-
Perform statistical analysis to compare the effects of different doses of this compound.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for variable experimental results.
References
- 1. In-vitro and in-vivo characterization of JNJ-7925476, a novel triple monoamine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. JNJ-7925476 - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. JNJ-7925476 free base | TargetMol [targetmol.com]
common pitfalls in JNJ-7925476 hydrochloride research
Welcome to the technical support center for JNJ-7925476 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and questions that may arise during experimentation with this novel triple monoamine uptake inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective triple reuptake inhibitor. It blocks the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) in the central nervous system.[1] This inhibition leads to an increase in the extracellular levels of serotonin, norepinephrine, and dopamine in the brain.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store the powdered form of this compound at -20°C for up to three years. If dissolved in a solvent, it should be stored at -80°C for up to one year.[2]
Q3: Is there a significant difference between the in-vitro and in-vivo activity of this compound?
Yes, researchers should be aware of potential discrepancies between in-vitro binding affinities and in-vivo transporter occupancy. Ex-vivo studies in rats have shown that the order of transporter occupancy is NET > SERT > DAT, which differs from what might be predicted from in-vitro binding data at human transporters alone.[3]
Q4: How does this compound distribute between plasma and brain tissue?
Following subcutaneous administration in rats, JNJ-7925476 is rapidly absorbed into the plasma. Notably, the concentration of the compound in the brain is approximately 7-fold higher than in the plasma, indicating excellent blood-brain barrier penetration.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent behavioral effects in animal models. | Due to its triple reuptake inhibitor profile, this compound can induce complex, dose-dependent changes in multiple neurotransmitter systems.[1] Observed behavioral outcomes may be a composite effect of altered serotonin, norepinephrine, and dopamine levels. | Carefully titrate the dose of this compound to identify the optimal concentration for the desired behavioral effect. Consider co-administration with selective antagonists for other monoamine transporters to dissect the contribution of each system to the observed phenotype. |
| Discrepancy between expected and observed transporter occupancy. | The in-vivo potency for DAT is significantly lower than for SERT and NET.[1][3] Achieving high levels of DAT occupancy requires substantially higher doses, which may also lead to saturation of SERT and NET, and potentially off-target effects. | For experiments targeting DAT, use a dose range that has been shown to effectively engage this transporter (e.g., up to 10 mg/kg in rats).[3] It is crucial to perform ex-vivo occupancy studies or microdialysis to confirm target engagement at the doses used in your specific experimental paradigm. |
| Issues with compound solubility for in-vivo administration. | This compound may require a specific vehicle for complete dissolution and stable administration, especially for in-vivo studies. | A common vehicle for in-vivo administration of similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline/PBS.[2] It is recommended to perform small-scale solubility tests to determine the optimal formulation for your desired concentration and route of administration. |
| Variability in experimental results due to stereoisomer confusion. | JNJ-7925476 is a racemic mixture of the more potent diastereomer. There has been historical confusion in the literature regarding the exact stereochemistry (cis/trans relationship).[3][4] The biological activity resides primarily in one enantiomer. | Whenever possible, obtain a certificate of analysis from the supplier to confirm the stereochemical identity and purity of the compound. Be consistent with the source and batch of the compound used throughout a study to minimize variability. |
Quantitative Data Summary
Table 1: In-Vitro Binding Affinity of JNJ-7925476
| Transporter | Ki (nM) |
| SERT | 0.9 |
| DAT | 5.2 |
| NET | 17 |
Data from in-vitro characterization studies.[1]
Table 2: In-Vivo Transporter Occupancy of JNJ-7925476 in Rat Brain
| Transporter | ED50 (mg/kg, s.c.) |
| NET | 0.09 |
| SERT | 0.18 |
| DAT | 2.4 |
Data from ex-vivo autoradiography in rats.[1]
Experimental Protocols
Protocol: In-Vivo Assessment of Antidepressant-Like Activity using the Mouse Tail Suspension Test
-
Compound Preparation: Prepare this compound in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80) to the desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0, and 10 mg/kg).
-
Animal Dosing: Administer the prepared solutions or vehicle control to male C57BL/6 mice via intraperitoneal (i.p.) injection.
-
Acclimation: Allow 30 minutes for the compound to be absorbed and distribute.
-
Tail Suspension: Suspend each mouse individually by its tail using adhesive tape, ensuring the body hangs freely. The suspension point should be approximately 1 cm from the tip of the tail.
-
Observation: Record the total duration of immobility for each mouse over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Data Analysis: Calculate the mean duration of immobility for each treatment group. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control. The ED50 can be calculated from the dose-response curve.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in-vivo studies.
References
improving the bioavailability of JNJ-7925476 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at improving the bioavailability of JNJ-7925476 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective triple monoamine uptake inhibitor.[1][2][][4][5] It works by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) in the central nervous system.[1][][4][5] This inhibition leads to an increase in the extracellular levels of serotonin, norepinephrine, and dopamine in the brain, which is the basis for its potential antidepressant activity.[1][2] In rat studies, it has been shown to be rapidly absorbed into the plasma after subcutaneous administration, with brain concentrations being approximately 7-fold higher than in plasma.[1][2][6]
Q2: Are there known bioavailability issues with this compound?
Currently, there is limited publicly available information specifically detailing the oral bioavailability of this compound. While it is rapidly absorbed after subcutaneous injection in rats[1][2], challenges in achieving optimal oral bioavailability are common for many small molecule drugs. Potential issues could stem from poor aqueous solubility or first-pass metabolism.
Q3: What general strategies can be employed to improve the bioavailability of a compound like this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs.[7][8][9][10] These techniques primarily focus on increasing the drug's dissolution rate and/or solubility.[7][9] Common approaches include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[9] Techniques include micronization and nanosuspension.[8][9]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility and dissolution.[11]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[10]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[10]
-
pH Adjustment and Salt Formation: For ionizable drugs, altering the pH of the microenvironment or forming a more soluble salt can enhance dissolution.[7][10]
Troubleshooting Guides
This section provides guidance on specific experimental issues you may encounter.
Issue 1: Low in vitro dissolution of this compound from a prototype solid dosage form.
-
Possible Cause: Poor aqueous solubility of the free base form or the specific salt form in the dissolution medium.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to understand its pH-dependent solubility profile.
-
Particle Size Reduction: If the dissolution is slow, consider reducing the particle size of the API through micronization or creating a nanosuspension.
-
Formulation Modification:
-
Solid Dispersion: Prepare a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC).
-
Excipient Selection: Incorporate solubilizing agents or surfactants into the formulation.
-
-
Issue 2: High variability in plasma concentrations in animal pharmacokinetic studies.
-
Possible Cause: Inconsistent drug release from the formulation, food effects, or variable first-pass metabolism.
-
Troubleshooting Steps:
-
Optimize Formulation: Develop a more robust formulation with consistent release characteristics. A lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) can sometimes reduce variability.[10]
-
Standardize Dosing Conditions: Administer the drug to fasted animals to minimize food-related variability.
-
Investigate Pre-systemic Metabolism: Conduct in vitro metabolism studies using liver microsomes to understand the potential for first-pass metabolism.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Media
| Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 50.2 |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 5.8 |
| Water | 7.0 | 25 | 8.1 |
| Phosphate Buffer | 7.4 | 37 | 7.5 |
Table 2: Illustrative Pharmacokinetic Parameters of Different this compound Formulations in Rats (Hypothetical Data)
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 | 2.0 | 980 | 100 |
| Micronized Suspension | 10 | 225 | 1.5 | 1470 | 150 |
| Solid Dispersion | 10 | 450 | 1.0 | 2940 | 300 |
| SEDDS | 10 | 600 | 0.5 | 4410 | 450 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., polyvinylpyrrolidone K30), a common solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve this compound and the polymer in the solvent in a 1:4 drug-to-polymer ratio.
-
Ensure complete dissolution by stirring.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a relevant buffer (e.g., 0.1 N HCl for simulated gastric fluid).
-
Procedure:
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Set the paddle speed to 50 rpm.
-
Add the this compound formulation to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Visualizations
Caption: Troubleshooting workflow for addressing low in vitro dissolution.
Caption: Signaling pathway for this compound.
Caption: General workflow for formulation development and testing.
References
- 1. In-vitro and in-vivo characterization of JNJ-7925476, a novel triple monoamine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. medkoo.com [medkoo.com]
- 6. xcessbio.com [xcessbio.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. upm-inc.com [upm-inc.com]
JNJ-7925476 hydrochloride experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-7925476 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent triple monoamine reuptake inhibitor. It functions by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), thereby increasing the extracellular levels of these neurotransmitters in the central nervous system. This mechanism of action suggests its potential as an antidepressant agent.
Q2: What are the in vitro binding affinities of JNJ-7925476 for the monoamine transporters?
The binding affinities (Ki) of JNJ-7925476 for the human serotonin, norepinephrine, and dopamine transporters are summarized in the table below.
| Transporter | Binding Affinity (Ki, nM) |
| Serotonin Transporter (SERT) | 0.9 |
| Norepinephrine Transporter (NET) | 17 |
| Dopamine Transporter (DAT) | 5.2 |
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. If dissolved in a solvent, it should be stored at -80°C for up to 1 year.
Q4: What is a suitable vehicle for in vivo administration of this compound?
A commonly used vehicle for in vivo studies with CNS compounds that have limited aqueous solubility is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. A suggested formulation is DMSO (5-10%), PEG300 (30-40%), Tween 80 (0.5-5%), and the remainder saline or PBS. The exact ratios should be optimized for solubility and tolerability in the animal model. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be a good starting point.
Experimental Protocols & Troubleshooting Guides
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for SERT, NET, and DAT in brain tissue homogenates or cells expressing these transporters.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) or cells expressing the target transporter in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 50-200 µg/mL.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
A range of concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
A fixed concentration of a suitable radioligand. For example:
-
SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55
-
NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-55
-
DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55
-
-
To determine non-specific binding, a high concentration of a known inhibitor is used (e.g., 10 µM fluoxetine for SERT, 10 µM desipramine for NET, 10 µM GBR 12909 for DAT).
-
-
Add the prepared membrane suspension to initiate the binding reaction.
-
Incubate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through GF/B or GF/C glass fiber filters pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Troubleshooting Guide: Radioligand Binding Assay
| Issue | Possible Cause | Suggested Solution |
| High Non-Specific Binding | Insufficient filter washing. | Increase the number of wash steps or the volume of wash buffer. Ensure the wash buffer is ice-cold. |
| Radioligand sticking to filters or plate. | Pre-soak filters in 0.5% PEI. Include a detergent like 0.1% BSA in the assay buffer. | |
| Radioligand concentration too high. | Use a radioligand concentration at or below its Kd. | |
| Low Specific Binding | Low receptor expression in the membrane preparation. | Use a brain region with higher transporter density or a cell line with higher expression levels. Increase the amount of protein per well. |
| Inactive radioligand or compound. | Check the age and storage conditions of the radioligand and test compound. | |
| Incorrect incubation time or temperature. | Optimize incubation time and temperature to reach equilibrium. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of all solutions. |
| Incomplete filtration or washing. | Ensure consistent and rapid filtration and washing for all wells. | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or incubate the plate in a humidified chamber. |
Experimental Workflow for Radioligand Binding Assay
Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis
Objective: To measure the extracellular levels of serotonin, norepinephrine, and dopamine in the brain of a freely moving animal following administration of this compound.
Detailed Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline.
-
-
Baseline Collection and Drug Administration:
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-2 hours.
-
Administer this compound via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples at the same intervals for several hours post-administration.
-
Store the collected samples at -80°C until analysis.
-
-
Neurotransmitter Analysis:
-
Analyze the concentration of serotonin, norepinephrine, and dopamine in the dialysate samples using a sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Calculate the average baseline concentration for each neurotransmitter.
-
Express the post-administration concentrations as a percentage of the baseline.
-
Plot the percent change from baseline over time.
-
Troubleshooting Guide: In Vivo Microdialysis
| Issue | Possible Cause | Suggested Solution |
| Low or No Neurotransmitter Signal | Incorrect probe placement. | Verify probe placement histologically at the end of the experiment. |
| Clogged probe or tubing. | Ensure all connections are secure and there are no air bubbles in the system. Check probe recovery in vitro before implantation. | |
| Degradation of neurotransmitters. | Keep samples on ice or in a refrigerated fraction collector during collection and store immediately at -80°C. Add antioxidants to the aCSF. | |
| High Variability in Baseline | Insufficient stabilization period. | Extend the stabilization period before starting baseline collection. |
| Animal stress. | Handle animals gently and allow them to acclimate to the experimental setup. | |
| Inconsistent flow rate. | Use a high-quality syringe pump and check for leaks in the system. | |
| Poor Drug Effect | Inadequate dose or bioavailability. | Perform a dose-response study. Check the solubility and stability of the dosing solution. |
| Incorrect route of administration. | Ensure the drug is administered correctly and consistently. | |
| Rapid metabolism of the compound. | Consider the pharmacokinetic profile of the compound when designing the study. |
Experimental Workflow for In Vivo Microdialysis
Workflow for an in vivo microdialysis experiment.
Signaling Pathway
Mechanism of action of this compound.
Validation & Comparative
JNJ-7925476 Hydrochloride: A Comparative Analysis of a Novel Triple Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple reuptake inhibitors (TRIs) represent a promising class of antidepressants designed to simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] By modulating these three key neurotransmitter systems implicated in the pathophysiology of major depressive disorder (MDD), TRIs have the potential for enhanced efficacy and a faster onset of action compared to traditional antidepressants like selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] This guide provides a detailed comparison of JNJ-7925476 hydrochloride, a novel TRI, with other notable compounds in this class, supported by experimental data and detailed methodologies.
JNJ-7925476 is a potent inhibitor of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[2][3] Its unique pharmacological profile warrants a thorough examination against other TRIs to understand its potential advantages and clinical utility.
Comparative Pharmacological Profiles
The in vitro binding affinities (Ki) and in vivo transporter occupancy are critical parameters for characterizing and comparing TRIs. The following tables summarize these quantitative data for JNJ-7925476 and other selected triple reuptake inhibitors.
In Vitro Transporter Binding Affinities (Ki, nM)
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |
| JNJ-7925476 | 0.9 [2][4] | 17 [2] | 5.2 [2][4] |
| DOV 102,677 | 740[5][6][7][8] | 1030[5][6][7][8] | 222[5][6][7][8] |
| Amitifadine (EB-1010) | 99[9] | 262[9] | 213[9] |
| Dasotraline (SEP-225289) | 11 (IC50)[10][11][12] | 6 (IC50)[10][11][12] | 4 (IC50)[10][11][12] |
| Centanafadine (EB-1020) | 83 (IC50)[13] | 6 (IC50)[13] | 38 (IC50)[13] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. While related to Ki, they are not identical. Lower values indicate higher potency.
In Vivo Transporter Occupancy (ED50, mg/kg) in Rats
| Compound | SERT (ED50, mg/kg) | NET (ED50, mg/kg) | DAT (ED50, mg/kg) |
| JNJ-7925476 | 0.18 [2][3] | 0.09 [2][3] | 2.4 [2][3] |
Note: ED50 is the dose of a drug that produces 50% of its maximum effect or occupancy in a living organism. Lower values indicate higher in vivo potency.
From the data, JNJ-7925476 demonstrates high potency for all three monoamine transporters, with a particularly strong affinity for the serotonin transporter. Its in vivo data indicates that it achieves high occupancy of SERT and NET at very low doses, while higher doses are required for significant DAT occupancy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of JNJ-7925476 and other triple reuptake inhibitors.
Radioligand Binding Assays
Objective: To determine the in vitro binding affinity (Ki) of a test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the recombinant human SERT, NET, or DAT.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is used for the binding reaction.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known selective ligand. The specific binding data is then analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure the extracellular levels of serotonin, norepinephrine, and dopamine in the brain of a living animal following the administration of a test compound.
Methodology:
-
Animal Preparation: A guide cannula is stereotaxically implanted into a specific brain region (e.g., prefrontal cortex or striatum) of an anesthetized rat or mouse.
-
Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Sample Collection: The dialysate, which contains extracellular fluid from the surrounding brain tissue, is collected at regular intervals.
-
Baseline Measurement: Baseline neurotransmitter levels are established by collecting several samples before drug administration.
-
Drug Administration: The test compound is administered (e.g., subcutaneously or intraperitoneally).
-
Post-Dose Sample Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter levels over time.
-
Analysis: The concentrations of serotonin, norepinephrine, and dopamine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The post-dose neurotransmitter levels are expressed as a percentage of the baseline levels.
Mouse Tail Suspension Test
Objective: To assess the antidepressant-like activity of a test compound in mice.
Methodology:
-
Animal Acclimation: Mice are acclimated to the testing room before the experiment.
-
Suspension: Each mouse is suspended by its tail from a horizontal bar using adhesive tape, at a height where it cannot touch any surfaces.
-
Observation Period: The behavior of the mouse is recorded for a set period, typically 6 minutes.
-
Scoring: The total duration of immobility (the time the mouse hangs passively without struggling) is measured.
-
Drug Administration: The test compound or a vehicle control is administered to the mice at a specified time before the test.
-
Data Analysis: The immobility time of the drug-treated group is compared to the vehicle-treated group. A significant reduction in immobility time is indicative of antidepressant-like effects.
Visualizing Mechanisms and Processes
To further elucidate the context of JNJ-7925476 and other triple reuptake inhibitors, the following diagrams created using Graphviz (DOT language) illustrate key signaling pathways, experimental workflows, and logical relationships.
Conclusion
This compound stands out as a potent triple reuptake inhibitor with a distinct pharmacological profile characterized by high affinity for SERT, NET, and DAT. The preclinical data suggest that it effectively modulates all three monoamine systems in vivo, translating to antidepressant-like effects in behavioral models. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers in the field of antidepressant drug discovery. Further clinical investigation is necessary to fully elucidate the therapeutic potential and safety profile of JNJ-7925476 in the treatment of major depressive disorder and other neuropsychiatric conditions. The balance of activity at the three transporters will be a key determinant of its ultimate clinical efficacy and tolerability profile compared to other TRIs.
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. In-vitro and in-vivo characterization of JNJ-7925476, a novel triple monoamine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. JNJ-7925476 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Amitifadine - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Centanafadine - Wikipedia [en.wikipedia.org]
JNJ-7925476 Hydrochloride: A Comparative Analysis of its Therapeutic Potential as a Triple Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical therapeutic potential of JNJ-7925476 hydrochloride, a novel triple reuptake inhibitor (TRI), with other selective and non-selective monoamine reuptake inhibitors. The information presented herein is intended to assist researchers in evaluating its pharmacological profile and potential applications in neuroscience drug discovery.
Introduction to this compound
JNJ-7925476 is a potent and selective inhibitor of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] Developed by Johnson & Johnson, this compound was investigated for its potential as a broad-spectrum antidepressant. Although never marketed, its unique preclinical profile as a triple reuptake inhibitor continues to be of significant interest in the study of monoaminergic neurotransmission and the development of next-generation antidepressants. The rationale behind TRIs is that by elevating the levels of all three key monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—they may offer a more rapid onset of action and greater efficacy compared to traditional antidepressants that target only one or two of these systems.
Mechanism of Action: Triple Monoamine Reuptake Inhibition
This compound exerts its pharmacological effects by binding to and blocking the function of SERT, NET, and DAT. This inhibition of reuptake leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing neurotransmission. This simultaneous modulation of the three major monoamine systems is hypothesized to address a wider range of depressive symptoms, including those related to mood, energy, and anhedonia.
Caption: Mechanism of action of this compound.
Performance Comparison with Alternative Triple Reuptake Inhibitors
The therapeutic potential of this compound can be evaluated by comparing its preclinical pharmacological data with that of other well-characterized triple reuptake inhibitors.
In Vitro Transporter Binding and Inhibition
The following table summarizes the in vitro binding affinities (Ki) and/or functional inhibition (IC50) of JNJ-7925476 and comparator compounds at the human serotonin, norepinephrine, and dopamine transporters. Lower values indicate greater potency.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| JNJ-7925476 | 0.9[1] | 17[1] | 5.2[1] | - | - | - |
| Amitifadine (EB-1010) | 99 | 262 | 213 | 12 | 23 | 96 |
| Tesofensine | - | - | - | 7 | 23 | 167 |
| Ansofaxine (LY03005) | - | - | - | 723[2] | 763[2] | 491[2] |
Note: Ki and IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.
In Vivo Efficacy in Preclinical Models of Depression
The antidepressant-like activity of these compounds is often assessed using behavioral models such as the mouse tail suspension test (TST) and the forced swim test (FST). The effective dose (ED50) or minimum effective dose (MED) required to produce a significant antidepressant-like effect is a key measure of in vivo potency.
| Compound | Animal Model | Endpoint | Effective Dose |
| JNJ-7925476 | Mouse Tail Suspension Test | ED50 | 0.3 mg/kg, i.p.[1] |
| Amitifadine (EB-1010) | Mouse Tail Suspension Test | MED (oral) | 5 mg/kg[3] |
| Rat Forced Swim Test | MED (oral) | 5 mg/kg | |
| Tesofensine | Not Available | - | - |
| Ansofaxine (LY03005) | Mouse Tail Suspension Test & Forced Swim Test | Qualitative | Reduced immobility more than desvenlafaxine[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and critical evaluation.
In Vitro Monoamine Transporter Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin, norepinephrine, and dopamine transporters.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the recombinant human SERT, NET, or DAT are prepared from stably transfected cell lines (e.g., HEK293 or CHO cells).
-
Radioligand Binding: Membranes are incubated with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for in vitro monoamine transporter binding assays.
Mouse Tail Suspension Test (TST)
Objective: To assess the antidepressant-like activity of a compound by measuring its effect on the duration of immobility in mice suspended by their tails.[5]
Protocol:
-
Animals: Male mice (e.g., C57BL/6 or Swiss Webster) are typically used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: The test compound or vehicle is administered at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) route, 30-60 minutes before the test.
-
Suspension: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The mouse is then suspended by the tape from a horizontal bar, such that it cannot escape or hold onto any surfaces.
-
Observation Period: The behavior of the mouse is recorded for a 6-minute period.
-
Scoring: The duration of immobility (defined as the absence of any movement except for respiration) is measured, typically during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Data Analysis: The mean immobility time for each treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). The ED50, the dose that reduces immobility by 50%, can be calculated.
In Vivo Microdialysis
Objective: To measure the extracellular levels of monoamine neurotransmitters in specific brain regions of freely moving animals following drug administration.
Protocol:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex or striatum) of an anesthetized rat or mouse.
-
Recovery: The animal is allowed to recover from surgery for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline.
-
Drug Administration: The test compound is administered, and dialysate collection continues.
-
Neurotransmitter Analysis: The concentration of serotonin, norepinephrine, and dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The changes in neurotransmitter levels are expressed as a percentage of the baseline levels and compared between treatment and control groups.
Caption: Workflow for in vivo microdialysis experiments.
Conclusion
This compound demonstrates a potent and relatively balanced profile as a triple reuptake inhibitor in preclinical studies. Its high affinity for all three monoamine transporters and significant in vivo efficacy in a predictive model of antidepressant activity highlight its potential as a broad-spectrum antidepressant. Comparison with other triple reuptake inhibitors reveals variations in potency and selectivity, which may translate to differences in their clinical efficacy and side-effect profiles. The experimental protocols provided herein offer a framework for the continued investigation and comparison of novel compounds targeting the monoaminergic systems for the treatment of depression and other CNS disorders. Further research, including head-to-head comparative studies and investigation into downstream signaling pathways, is warranted to fully elucidate the therapeutic potential of JNJ-7925476 and other triple reuptake inhibitors.
References
A Comparative Analysis of JNJ-7925476 Hydrochloride: In Vitro and In Vivo Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-study comparison of the preclinical results for JNJ-7925476 hydrochloride, a potent triple monoamine reuptake inhibitor (TRI). The performance of JNJ-7925476 is objectively compared with other notable TRIs, including amitifadine and centanafadine, with supporting experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.
Introduction to Triple Reuptake Inhibitors (TRIs)
Triple reuptake inhibitors are a class of antidepressant candidates that function by blocking the reuptake of three key neurotransmitters involved in mood regulation: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] By inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), TRIs increase the extracellular levels of these monoamines in the brain. This broad-spectrum mechanism of action is hypothesized to offer a more rapid onset of action and greater efficacy compared to traditional antidepressants that target fewer monoamine systems.
Comparative Analysis of In Vitro Potency
The in vitro potency of TRIs is typically determined through radioligand binding assays, which measure the affinity of a compound for a specific transporter. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating greater potency. The half-maximal inhibitory concentration (IC50) in uptake assays also reflects a compound's ability to block transporter function.
JNJ-7925476 demonstrates high potency for the serotonin transporter, with a Ki value of 0.9 nM, and also exhibits significant affinity for the dopamine and norepinephrine transporters.[1] In comparison, amitifadine shows a preference for the serotonin transporter with a lower affinity for NET and DAT. Centanafadine, on the other hand, displays a higher affinity for the norepinephrine transporter.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | 5-HT Uptake IC50 (nM) | NE Uptake IC50 (nM) | DA Uptake IC50 (nM) |
| JNJ-7925476 | 0.9 [1] | 17 [1] | 5.2 [1] | - | - | - |
| Amitifadine | 99 | 262 | 213 | 12 | 23 | 96 |
| Centanafadine | 83 | 6 | 38 | - | - | - |
Note: Ki and IC50 values are compiled from different studies and may have been determined using slightly different experimental conditions. The absence of a value is denoted by "-".
Comparative Analysis of In Vivo Efficacy
The in vivo efficacy of potential antidepressants is often assessed using behavioral models, such as the mouse tail suspension test (TST), and by measuring changes in brain neurochemistry through techniques like in vivo microdialysis.
Mouse Tail Suspension Test (TST)
The TST is a widely used preclinical screen for antidepressants. A reduction in the duration of immobility is indicative of an antidepressant-like effect. The ED50 value represents the dose at which 50% of the maximum effect is observed. JNJ-7925476 showed potent activity in this model with an ED50 of 0.3 mg/kg.[1] For amitifadine, a minimum effective dose (MED) of 5 mg/kg has been reported.
| Compound | Species | Administration Route | ED50 / MED |
| JNJ-7925476 | Mouse | Intraperitoneal (i.p.) | 0.3 mg/kg (ED50) [1] |
| Amitifadine | Rat | Oral | 5 mg/kg (MED) |
Note: A direct comparison of potency between JNJ-7925476 and amitifadine in the TST is limited by the different species and administration routes used in the respective studies.
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. An effective TRI is expected to increase the synaptic concentrations of serotonin, norepinephrine, and dopamine.
-
JNJ-7925476: Studies have shown that JNJ-7925476 produces a robust, dose-dependent increase in the extracellular levels of serotonin, dopamine, and norepinephrine in the rat cerebral cortex.[1]
-
Amitifadine: In microdialysis studies, amitifadine has also been demonstrated to increase extracellular levels of serotonin, norepinephrine, and dopamine in various brain regions.
-
Centanafadine: In vivo microdialysis studies with centanafadine have shown a relatively slow onset of dopamine efflux, reaching a maximum approximately 60 minutes after intraperitoneal administration.[2]
A direct quantitative comparison of the magnitude of these increases is not possible due to the lack of publicly available, side-by-side study data.
Experimental Protocols
Monoamine Transporter Binding Assay
This assay determines the affinity of a test compound for the serotonin, norepinephrine, and dopamine transporters.
-
Preparation of Cell Membranes: Cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Filtration and Detection: The reaction is terminated by rapid filtration through a filter plate, which separates the bound radioligand from the unbound. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Mouse Tail Suspension Test
This behavioral assay is used to screen for potential antidepressant activity.[3][4][5]
-
Apparatus: A suspension box is used to hang the mice by their tails, preventing them from escaping or holding onto surfaces.[3]
-
Procedure: Mice are individually suspended by their tails using adhesive tape for a period of six minutes.[5] The entire session is typically recorded for later analysis.
-
Scoring: The duration of immobility, defined as the absence of active, escape-oriented movements, is measured.[4]
-
Data Analysis: The total time spent immobile is calculated for each mouse. A statistically significant decrease in immobility time in the drug-treated group compared to a vehicle-treated control group is indicative of an antidepressant-like effect.
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in the brain of a freely moving animal.[6]
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rat or mouse. The animal is allowed to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sample Collection: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[6] Small molecules from the extracellular fluid, including neurotransmitters, diffuse across the probe's semi-permeable membrane and are collected in the dialysate. Samples are collected at regular intervals before and after drug administration.
-
Neurotransmitter Analysis: The concentration of serotonin, norepinephrine, and dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The neurotransmitter levels are typically expressed as a percentage of the baseline levels collected before drug administration.
Visualizations
Caption: Mechanism of action of JNJ-7925476 as a triple reuptake inhibitor.
Caption: Experimental workflow for the Mouse Tail Suspension Test.
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
This compound is a potent triple reuptake inhibitor with high affinity for the serotonin, dopamine, and norepinephrine transporters. Preclinical data from in vitro binding assays and in vivo behavioral models demonstrate its potential as an antidepressant agent. When compared to other TRIs such as amitifadine and centanafadine, JNJ-7925476 exhibits a distinct in vitro potency profile. While direct head-to-head in vivo comparisons are limited, the available data suggest that JNJ-7925476 is a highly potent compound in preclinical models of antidepressant activity. Further research, including direct comparative studies, would be beneficial to fully elucidate the relative therapeutic potential of these compounds. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. In-vitro and in-vivo characterization of JNJ-7925476, a novel triple monoamine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of Centanafadine Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. The Tail Suspension Test [jove.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of JNJ-7925476 Hydrochloride: A Triple Monoamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical pharmacological profile of JNJ-7925476 hydrochloride, a novel triple monoamine reuptake inhibitor, with other established selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). The data presented is compiled from in vitro and in vivo studies to offer a comprehensive overview of its potency, selectivity, and in vivo target engagement.
Executive Summary
This compound is a potent inhibitor of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1] Preclinical data indicate that it demonstrates high affinity for all three transporters, with a particularly high potency for SERT and NET.[1] This broad-spectrum monoamine reuptake inhibition profile distinguishes it from traditional SSRIs and SNRIs, suggesting a potential for different therapeutic effects and side-effect profiles. This guide will delve into the quantitative data supporting these characteristics and the experimental methods used to derive them.
Data Presentation
Table 1: In Vitro Transporter Binding Affinities (Ki, nM)
This table compares the in vitro binding affinities of this compound with those of several common SSRIs and SNRIs for the human serotonin, norepinephrine, and dopamine transporters. Lower Ki values indicate higher binding affinity.
| Compound | Class | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| JNJ-7925476 | Triple Reuptake Inhibitor | 0.9 [1] | 17 [1] | 5.2 [1] |
| Fluoxetine | SSRI | 1.4 | 162 | 1300 |
| Sertraline | SSRI | 0.29 | 36 | 25 |
| Paroxetine | SSRI | 0.1 | 40 | 160 |
| Citalopram | SSRI | 1.6 | 6130 | >10000 |
| Venlafaxine | SNRI | 82[2] | 2480[2] | 7647[2] |
| Duloxetine | SNRI | 0.8 | 7.5 | 240 |
| Milnacipran | SNRI | 100 | 200 | >1000 |
Note: Comparator data is compiled from various public sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Table 2: In Vivo Transporter Occupancy (ED50, mg/kg) in Rodents
This table presents the in vivo potency of this compound in occupying the monoamine transporters in the rat brain, compared to the SERT occupancy of selected SSRIs. The ED50 value represents the dose required to achieve 50% occupancy of the target transporter.
| Compound | Transporter | ED50 (mg/kg) | Species |
| JNJ-7925476 | SERT | 0.18 [1] | Rat |
| NET | 0.09 [1] | Rat | |
| DAT | 2.4 [1] | Rat | |
| Citalopram | SERT | 0.6 | Rat |
| Fluoxetine | SERT | 1.1 | Rat |
| Paroxetine | SERT | 0.4 | Rat |
| Sertraline | SERT | 1.5 | Rat |
Note: Comparator data is for SERT occupancy and is compiled from various public sources. The experimental conditions for comparator compounds may differ.
Experimental Protocols
In Vitro Transporter Binding Assays
The binding affinities (Ki) of this compound for the serotonin, norepinephrine, and dopamine transporters were determined using radioligand binding assays.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the recombinant human SERT, NET, or DAT were used.
-
Radioligands:
-
SERT: [³H]Citalopram
-
NET: [³H]Nisoxetine
-
DAT: [³H]WIN 35,428
-
-
Assay Procedure:
-
Cell membranes were prepared from the respective cell lines.
-
Membranes were incubated with the specific radioligand and varying concentrations of the test compound (this compound).
-
Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., imipramine for SERT, desipramine for NET, and GBR 12909 for DAT).
-
After incubation, the membranes were harvested by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Transporter Occupancy Studies
The in vivo transporter occupancy (ED50) of this compound was determined in rats using an ex vivo autoradiography method.
-
Animals: Male Sprague-Dawley rats were used.
-
Drug Administration: this compound was administered subcutaneously at various doses.
-
Ex Vivo Autoradiography Procedure:
-
At a specified time after drug administration, the animals were euthanized, and their brains were rapidly removed and frozen.
-
Brain sections (e.g., 20 µm) were cut using a cryostat and mounted on microscope slides.
-
The sections were then incubated with a specific radioligand for the target transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) to label the available (unoccupied) transporters.
-
After washing to remove unbound radioligand, the slides were apposed to a phosphor imaging plate or film.
-
-
Data Analysis: The density of radioligand binding in specific brain regions (e.g., striatum for DAT, hypothalamus for NET, and various cortical regions for SERT) was quantified. The percentage of transporter occupancy at each dose of this compound was calculated relative to the binding in vehicle-treated control animals. The ED50 value was then determined by fitting the dose-occupancy data to a sigmoidal dose-response curve.
Mandatory Visualization
Caption: Mechanism of Action of a Triple Reuptake Inhibitor like JNJ-7925476.
Caption: General Experimental Workflow for In Vivo Transporter Occupancy Studies.
References
JNJ-7925476 Hydrochloride vs. Dasotraline: A Comparative Guide for Researchers
In the landscape of neuropsychiatric drug discovery, triple reuptake inhibitors (TRIs) represent a significant area of interest for their potential to offer broader efficacy in treating conditions like major depressive disorder. This guide provides a detailed, data-driven comparison of two such compounds: JNJ-7925476 hydrochloride and Dasotraline. Both molecules act by inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), thereby increasing the synaptic availability of these key neurotransmitters.
Molecular and Pharmacological Profile
This compound is a potent and selective inhibitor of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)[1]. Dasotraline is also a triple reuptake inhibitor, with a preference for DAT and NET over SERT[2][3].
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo pharmacological data for both compounds, providing a direct comparison of their potency and transporter occupancy.
| Parameter | This compound | Dasotraline |
| In Vitro Binding Affinity (Kᵢ, nM) | ||
| SERT | 0.9[1] | Not explicitly found, IC₅₀ = 15 nM[2][4] |
| NET | 17[1] | Not explicitly found, IC₅₀ = 4 nM[2][4][5] |
| DAT | 5.2[1] | Not explicitly found, IC₅₀ = 3 nM[2][4][5] |
| In Vivo Transporter Occupancy (ED₅₀/TO₅₀) | ||
| SERT | 0.18 mg/kg (rat)[1] | TO₅₀ = 276 ng/mL (mouse)[2][3] |
| NET | 0.09 mg/kg (rat)[1] | TO₅₀ = 109 ng/mL (mouse)[2][3] |
| DAT | 2.4 mg/kg (rat)[1] | TO₅₀ = 32 ng/mL (mouse)[2][3] |
Signaling Pathways and Mechanism of Action
Both this compound and Dasotraline exert their effects by blocking the reuptake of monoamine neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged activity of serotonin, norepinephrine, and dopamine in the synapse, enhancing neurotransmission.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. Dasotraline for the Treatment of Attention-Deficit/Hyperactivity Disorder: A Randomized, Double-Blind, Placebo-Controlled, Proof-of-Concept Trial in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
Assessing the Translational Value of JNJ-7925476 Hydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of novel antidepressants, JNJ-7925476 hydrochloride emerges as a potent triple monoamine uptake inhibitor with a preclinical profile suggesting a broad spectrum of activity. This guide provides a comprehensive comparison of this compound with other notable triple reuptake inhibitors (TRIs), supported by experimental data to aid in the assessment of its translational value.
This compound is a selective and potent inhibitor of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] This triple reuptake inhibition mechanism is hypothesized to offer a more rapid onset of action and greater efficacy compared to traditional antidepressants that target single or dual monoamine pathways.[1] Preclinical studies have demonstrated its ability to engage these targets in the central nervous system, increase extracellular levels of all three key neurotransmitters, and exert antidepressant-like effects in behavioral models.[1]
Comparative Preclinical Data
To evaluate the translational potential of this compound, its preclinical data are compared below with those of other TRIs that have been investigated for the treatment of major depressive disorder and other conditions. The following tables summarize the available in vitro binding affinities/inhibitory concentrations and in vivo transporter occupancy data.
In Vitro Potency at Monoamine Transporters
| Compound | SERT (Ki/IC50, nM) | NET (Ki/IC50, nM) | DAT (Ki/IC50, nM) |
| JNJ-7925476 | 0.9 (Ki) | 17 (Ki) | 5.2 (Ki) |
| DOV 216,303 | 14 (IC50) | 20 (IC50) | 78 (IC50) |
| Tesofensine | Not explicitly found | Not explicitly found | Not explicitly found |
| Ansofaxine | 1330 (IC50, binding) / 31.4 (IC50, reuptake) | 2200 (IC50, binding) / 586.7 (IC50, reuptake) | 227 (IC50, binding) / 733.2 (IC50, reuptake) |
Data for JNJ-7925476 from Aluisio et al., 2008.[1] Data for DOV 216,303 from a study on its preclinical and clinical pharmacology. Data for Ansofaxine from a phase 3 clinical trial publication.[2]
In Vivo Monoamine Transporter Occupancy
| Compound | SERT (ED50, mg/kg) | NET (ED50, mg/kg) | DAT (ED50, mg/kg) | Species |
| JNJ-7925476 | 0.18 | 0.09 | 2.4 | Rat |
| Tesofensine | Not explicitly found | Not explicitly found | ~0.25 mg (for 50% occupancy) | Human (PET) |
Data for JNJ-7925476 from Aluisio et al., 2008.[1] Data for Tesofensine from a PET study in humans.[3]
Key Preclinical Efficacy
JNJ-7925476 has demonstrated potent antidepressant-like activity in the mouse tail suspension test, with an ED50 of 0.3 mg/kg (i.p.).[1] This behavioral assay is a standard screening tool for potential antidepressant compounds. Furthermore, in vivo microdialysis studies in rats showed that JNJ-7925476 (0.1-10 mg/kg, s.c.) rapidly and dose-dependently increased extracellular levels of serotonin, dopamine, and norepinephrine in the cerebral cortex.[1] The compound was also found to be rapidly absorbed and to readily cross the blood-brain barrier, with brain concentrations being approximately 7-fold higher than plasma concentrations in rats.[1]
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
Caption: Experimental workflow for in vivo microdialysis to measure neurotransmitter levels.
Caption: Experimental workflow for the mouse tail suspension test.
Detailed Experimental Protocols
In Vivo Microdialysis
Objective: To measure extracellular levels of serotonin, norepinephrine, and dopamine in the brain of conscious, freely moving rats following the administration of this compound.
Protocol:
-
Animal Surgery: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted into the brain region of interest (e.g., prefrontal cortex or striatum) and secured to the skull with dental cement. Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish stable baseline neurotransmitter levels.
-
Drug Administration: this compound or vehicle is administered to the animals (e.g., subcutaneously).
-
Post-Drug Sample Collection: Dialysate collection continues for a specified period after drug administration to monitor changes in neurotransmitter levels.
-
Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or mass spectrometry (MS) to quantify the concentrations of serotonin, norepinephrine, and dopamine.
-
Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage of the baseline levels and analyzed for statistical significance.
Tail Suspension Test
Objective: To assess the antidepressant-like activity of this compound in mice.
Protocol:
-
Animal and Drug Preparation: Male mice (e.g., C57BL/6) are used. This compound is dissolved in a suitable vehicle (e.g., saline or a small percentage of a solubilizing agent).
-
Drug Administration: Mice are administered this compound or vehicle via the desired route (e.g., intraperitoneally) at a specified time before the test (e.g., 30-60 minutes).
-
Test Procedure: Each mouse is suspended by its tail from a horizontal bar using adhesive tape, at a height where it cannot escape or hold onto any surfaces. The duration of the test is typically 6 minutes.
-
Behavioral Recording: The behavior of the mouse is recorded, either by a trained observer or by an automated video tracking system.
-
Scoring: The primary measure is the duration of immobility, which is defined as the absence of any movement except for respiration. An increase in mobility (or a decrease in immobility) is indicative of an antidepressant-like effect.
-
Data Analysis: The immobility times for the drug-treated groups are compared to the vehicle-treated group using appropriate statistical tests to determine the ED50 value.
Conclusion
The preclinical data for this compound demonstrate a potent and balanced triple monoamine reuptake inhibition profile, both in vitro and in vivo. Its ability to robustly increase synaptic levels of serotonin, norepinephrine, and dopamine, coupled with its efficacy in a standard behavioral model of depression, positions it as a promising candidate for further development. The comparison with other TRIs highlights its high potency, particularly at the serotonin and dopamine transporters. However, the lack of direct comparative studies necessitates careful interpretation of these cross-study comparisons. The detailed experimental protocols provided herein should facilitate the replication and further investigation of the translational value of this compound and other novel antidepressant compounds. Future clinical studies will be crucial to determine if this promising preclinical profile translates into a safe and effective treatment for major depressive disorder in humans.
References
- 1. In-vitro and in-vivo characterization of JNJ-7925476, a novel triple monoamine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tesofensine, a novel triple monoamine re-uptake inhibitor with anti-obesity effects: dopamine transporter occupancy as measured by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of JNJ-7925476 Hydrochloride Findings: A Comparative Guide for Researchers
Data Presentation: In Vitro and In Vivo Comparison of Triple Reuptake Inhibitors
The following tables summarize the key in vitro and in vivo pharmacological data for JNJ-7925476 and selected alternative triple reuptake inhibitors. This allows for a quantitative comparison of their potency and activity at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Table 1: In Vitro Transporter Inhibition Profile
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) |
| JNJ-7925476 | 0.9 | 17 | 5.2 | - | - | - |
| DOV 216,303 | - | - | - | ~14 | ~20 | ~78 |
| Amitifadine (DOV 21,947) | 99[1] | 262[1] | 213[1] | 12[1] | 23[1] | 96[1] |
Note: Ki (inhibitory constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of a drug's potency in inhibiting the activity of the transporters. Lower values indicate higher potency. Data for JNJ-7925476 is from the initial 2008 publication. Data for DOV 216,303 and Amitifadine are from various preclinical studies.[1][2]
Table 2: In Vivo Data for Transporter Occupancy and Behavioral Models
| Compound | SERT ED₅₀ (mg/kg) | NET ED₅₀ (mg/kg) | DAT ED₅₀ (mg/kg) | Mouse Tail Suspension Test ED₅₀ (mg/kg) |
| JNJ-7925476 | 0.18 | 0.09 | 2.4 | 0.3 (i.p.) |
| Amitifadine (DOV 21,947) | - | - | - | 5 (oral MED)[1] |
Note: ED₅₀ (median effective dose) in transporter occupancy studies represents the dose required to occupy 50% of the transporters in the brain. In the mouse tail suspension test, it represents the dose that produces a 50% reduction in immobility time, indicating antidepressant-like activity. MED is the minimum effective dose. A lower ED₅₀ indicates greater in vivo potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard practices in preclinical neuropharmacology.
Radioligand Binding Assay for Monoamine Transporters
This in vitro assay determines the binding affinity (Ki) of a test compound for the serotonin, norepinephrine, and dopamine transporters.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human SERT, NET, or DAT are cultured and harvested.
-
The cells are washed with ice-cold PBS and then lysed in a hypotonic buffer containing protease inhibitors.
-
The cell lysate is homogenized and then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.[3]
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a specific radioligand for the transporter of interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.[3]
-
Control wells for total binding (no competitor) and non-specific binding (a high concentration of a known inhibitor) are included.[3]
-
-
Incubation and Filtration:
-
Quantification and Data Analysis:
-
The radioactivity on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Extracellular Monoamine Levels
This in vivo technique measures the levels of serotonin, norepinephrine, and dopamine in the extracellular fluid of specific brain regions in freely moving animals.
-
Surgical Implantation of Microdialysis Probe:
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.[6]
-
As the aCSF flows through the probe, neurotransmitters from the surrounding brain tissue diffuse across the semi-permeable membrane of the probe into the dialysate.[6]
-
-
Sample Collection and Analysis:
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of the test compound.
-
The concentrations of serotonin, norepinephrine, and dopamine in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[7]
-
-
Data Analysis:
-
The neurotransmitter levels are typically expressed as a percentage of the baseline levels (before drug administration).
-
The time course and magnitude of the drug-induced changes in extracellular monoamine levels are then determined.
-
Mouse Tail Suspension Test
This behavioral test is used to screen for potential antidepressant activity of a compound.[8][9][10]
-
Apparatus:
-
The apparatus consists of a suspension bar placed high enough so that the mouse cannot escape or hold onto any surfaces.
-
-
Procedure:
-
Scoring and Data Analysis:
-
An observer, who is blind to the treatment conditions, scores the duration of immobility during the test period. Immobility is defined as the absence of any movement except for respiration.[9]
-
The total time of immobility is recorded for each animal.
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.[11]
-
The ED₅₀ value is calculated as the dose of the compound that reduces immobility time by 50% compared to the vehicle-treated control group.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of Triple Reuptake Inhibitors (TRIs).
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for In Vivo Microdialysis.
References
- 1. Amitifadine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. goums.ac.ir [goums.ac.ir]
- 6. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 7. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 8. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. The Tail Suspension Test [jove.com]
- 11. Tail Suspension Test - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Proper Disposal of JNJ-7925476 Hydrochloride: A General Laboratory Guide
Absence of a specific Safety Data Sheet (SDS) for JNJ-7925476 hydrochloride necessitates a cautious approach to its disposal, adhering to general principles of laboratory safety and hazardous waste management. Researchers, scientists, and drug development professionals must handle this novel triple reuptake inhibitor with the assumption that it is a hazardous substance and follow all applicable local, state, and federal regulations for chemical waste disposal.
JNJ-7925476 is a triple reuptake inhibitor, a class of compounds that affects neurotransmitter levels in the brain.[1][2][3] Its structure is based on a pyrroloisoquinoline core.[2][4][5] Due to its pharmacological activity and the absence of specific disposal directives, a conservative and compliant disposal strategy is paramount.
Step-by-Step Disposal Protocol
The following procedures are based on established guidelines for the disposal of laboratory chemical waste and should be implemented in the absence of specific instructions from the manufacturer.[6][7][8][9][10][11][12]
1. Waste Identification and Segregation:
-
Categorization: Treat all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and experimental residues, as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams. Keep it separate from non-hazardous trash, sharps, and biological waste. Incompatible chemicals should never be stored together.[7]
2. Waste Collection and Containerization:
-
Containers: Use only designated, compatible, and properly sealed hazardous waste containers. These containers should be made of materials that will not react with the chemical, typically glass or high-density polyethylene.[7] The original container may be used if it is in good condition.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Do not use abbreviations.[7] The label should also include the date of accumulation and the name of the generating researcher or lab.
3. Storage of Chemical Waste:
-
Location: Store waste containers in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a main hazardous waste storage facility. Do not store hazardous waste in fume hoods where reactions are being conducted.[7]
-
Secondary Containment: Place waste containers in secondary containment trays to prevent the spread of material in case of a leak or spill.
-
Flammability: Flammable waste should be stored in a flame-proof cabinet.[7]
4. Disposal Procedure:
-
Arrangement for Pickup: Coordinate with your institution's Environmental Health and Safety (EH&S) department for the collection and disposal of the hazardous waste. EH&S is responsible for ensuring that the waste is transported and disposed of in a safe and legal manner.[9]
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
5. Handling Spills and Decontamination:
-
Spill Response: In the event of a spill, follow your laboratory's established spill response protocol. This typically involves alerting personnel, containing the spill with absorbent materials, and decontaminating the area.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent, as determined by your laboratory's safety protocols. Dispose of all materials used for decontamination as hazardous waste.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After thorough rinsing and removal or defacing of the original label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[9][12]
Quantitative Data Summary
As no specific Safety Data Sheet was identified for this compound, quantitative data regarding its physical and chemical properties for disposal purposes (e.g., flashpoint, pH of solutions) are not available. In the absence of this data, it is crucial to handle the compound with the utmost caution.
| Property | Value | Source |
| Chemical Formula | C₂₀H₁₉N · HCl | Wikipedia |
| Molar Mass | 309.83 g/mol | Wikipedia |
| Physical Form | Solid (assumed) | General knowledge of hydrochloride salts |
| Solubility | Not specified | - |
| Flash Point | Not specified | - |
| Toxicity Data | Not specified | - |
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not publicly available. Researchers using this compound should develop a comprehensive experimental plan that includes safety precautions and waste disposal procedures before beginning any work.
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: General workflow for the disposal of this compound waste.
This guidance is intended to provide a framework for the safe and compliant disposal of this compound in the absence of a specific SDS. Always consult with your institution's Environmental Health and Safety department for specific requirements and procedures. By prioritizing safety and adhering to established protocols, researchers can minimize risks to themselves, their colleagues, and the environment.
References
- 1. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JNJ-7925476 - Wikipedia [en.wikipedia.org]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Pyrrolo(iso)quinoline derivatives as 5-HT(2C) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological properties of pyrroloquinoline and pyrroloisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epfl.ch [epfl.ch]
- 7. jncasr.ac.in [jncasr.ac.in]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. reading.ac.uk [reading.ac.uk]
- 12. research.columbia.edu [research.columbia.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
